4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-chloro-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(11-4-2-1-3-5-11)18-15(19)12-6-8-13(17)9-7-12/h1-9,14H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNAWSXHBAAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-chloro-N-(2-chloro-1-phenylethyl)benzamide CAS number search
Technical Guide: Identification and Characterization of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Part 1: Executive Summary & Core Identification
The compound This compound is a specialized organic intermediate, often encountered in the synthesis of heterocyclic pharmaceuticals or as a byproduct in the halogenation of amino-alcohol precursors.
For researchers validating chemical inventories or designing retrosynthetic routes, the definitive identification data is as follows:
| Parameter | Data Specification |
| CAS Registry Number | 338963-24-9 |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₃Cl₂NO |
| Molecular Weight | 294.17 g/mol |
| SMILES | Clc1ccc(C(=O)NC(CCl)c2ccccc2)cc1 |
| Key Structural Features | Benzamide core, p-chloro substitution, |
Part 2: Search Methodology & Verification (The "How-To")
The Structural Search Protocol
When text searches fail or yield ambiguous results (such as "related products"), use the following logic to pinpoint the exact entity:
-
Generate the Canonical SMILES: Convert the IUPAC name to a machine-readable string.
-
Database Cross-Reference: Use the SMILES string in databases like PubChem, SciFinder, or vendor catalogs (e.g., BLD Pharm, Ambeed) to locate the CAS.
-
Isomer Validation: Ensure the chlorine is on the ethyl tail (position 2), not on the phenyl ring. This is a common error in automated cataloging.
Search Workflow Diagram
The following diagram illustrates the decision matrix for validating this compound.
Figure 1: Structural verification workflow to distinguish CAS 338963-24-9 from positional isomers.
Part 3: Synthetic Origins & Mechanistic Insight
Understanding the origin of CAS 338963-24-9 is crucial for researchers, as it often appears as a process impurity or a reactive intermediate .
Retrosynthetic Analysis
The structure contains a
-
Precursor A: 4-chlorobenzoyl chloride.
-
Precursor B: 2-amino-2-phenylethanol (Phenylglycinol).
-
Intermediate: N-(2-hydroxy-1-phenylethyl)-4-chlorobenzamide.
-
Final Step: Chlorination of the alcohol to the alkyl chloride.
Formation Pathway
This compound is likely formed when attempting to synthesize oxazolines or during the activation of phenylglycinol derivatives. The presence of the alkyl chloride makes it a potential alkylating agent, which is a critical consideration for genotoxic impurity (GTI) assessments in drug development.
Figure 2: Likely synthetic pathway via chlorination of the hydroxy-amide precursor.
Part 4: Technical Specifications & Safety
For researchers handling this substance, the following data points are critical for safety and application.
Physical & Chemical Properties
-
Physical State: Solid (typically off-white to pale yellow powder).
-
Solubility: Low in water; soluble in DMSO, DMF, and Dichloromethane.
-
Reactivity: The C-Cl bond at the
-position is susceptible to nucleophilic attack (e.g., intramolecular cyclization to form an oxazoline under basic conditions).
Safety Profile (GHS Classification)
-
Warning: This compound contains an alkyl halide moiety.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong bases which may trigger cyclization or elimination reactions.
References
-
PubChem . (n.d.). Compound Summary: Benzamide derivatives. (General reference for benzamide nomenclature and structural search). Retrieved from [Link]
Sources
- 1. 1802326-66-4|(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 2224-77-3|3-(4-Chlorophenyl)isoindolin-1-one|BLD Pharm [bldpharm.com]
- 3. 92435-83-1|2-Chloro-N-((4-chlorophenyl)(phenyl)methyl)acetamide|BLD Pharm [bldpharm.com]
- 4. 40023-12-9|2-Chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide|BLD Pharm [bldpharm.com]
- 5. CAS Index | Ambeed [ambeed.com]
Comprehensive Structural and Analytical Characterization of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Executive Summary
In modern drug development and synthetic organic chemistry, halogenated benzamides represent a critical class of pharmacophores known for their robust metabolic stability and enhanced lipophilicity. 4-chloro-N-(2-chloro-1-phenylethyl)benzamide is a highly functionalized dihalogenated compound. This technical whitepaper provides an in-depth deconstruction of its chemical composition, exact mass properties, isotopic signature, and the self-validating analytical protocols required for its rigorous characterization.
Chemical Composition and Mass Profiling
Structural Deconstruction and Formula Derivation
The molecular architecture of this compound is built upon two distinct chemical moieties linked via a stable amide bond:
-
Acyl Donor Moiety : A 4-chlorobenzoyl group (
). -
Amine Nucleophile Moiety : A 2-chloro-1-phenylethylamine group (
, which becomes after amide bond formation).
Combining these fragments yields the empirical and molecular formula:
Molecular Weight vs. Monoisotopic Mass
For analytical scientists, distinguishing between average molecular weight and exact monoisotopic mass is a fundamental necessity:
-
Average Molecular Weight (294.18 g/mol ) : Calculated using the weighted average of all naturally occurring isotopes. This value is strictly used for stoichiometric calculations during macroscopic synthesis.
-
Monoisotopic Mass (293.0374 Da) : Calculated using only the most abundant isotopes (
, , , , ). In high-resolution mass spectrometry (HRMS), the1[1] is the critical target value for accurate peak assignment and molecular formula generation.
The Diagnostic Chlorine Isotopic Signature
Because the molecule contains two chlorine atoms, it exhibits a highly predictable and diagnostic isotopic signature. Chlorine exists naturally as two stable isotopes:
According to binomial expansion principles for 2[2], a di-chlorinated species will present a distinct M, M+2, and M+4 peak cluster in a relative intensity ratio of approximately 9:6:1 . This pattern serves as an intrinsic validation tool; if a fragment ion in tandem mass spectrometry (MS/MS) retains this 9:6:1 ratio, it definitively proves that both chlorine atoms remain intact within that specific structural domain.
Table 1: Physicochemical and Exact Mass Properties
| Parameter | Value | Analytical Significance |
| Molecular Formula | Base for elemental analysis. | |
| Average Molecular Weight | 294.18 g/mol | Used for molarity and yield calculations. |
| Monoisotopic Mass | 293.0374 Da | Target for MS1 HRMS profiling. |
| Theoretical | 294.0452 m/z | Primary ion expected in ESI+ mode. |
| Theoretical | 296.0422 m/z | Confirms presence of one |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences target protein binding affinity. |
| Hydrogen Bond Acceptors | 1 (Carbonyl O) | Influences target protein binding affinity. |
Synthesis Pathway and Mechanistic Logic
The synthesis of this compound is classically executed via the 3[3].
The Causality of the Biphasic System:
When 4-chlorobenzoyl chloride reacts with 2-chloro-1-phenylethylamine, the nucleophilic acyl substitution generates hydrochloric acid (HCl) as a byproduct. If this reaction were run in a single organic phase without a base, the generated HCl would rapidly protonate the unreacted primary amine. A protonated amine (
To circumvent this, Schotten-Baumann conditions utilize a biphasic solvent system (e.g., aqueous NaOH and Dichloromethane). The organic phase dissolves the hydrophobic reactants, while the aqueous base continuously extracts and neutralizes the generated HCl, driving the reaction to >95% completion[3].
Figure 1: Mechanistic workflow of the Schotten-Baumann synthesis for the target benzamide.
Self-Validating Analytical Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, embedding internal quality controls to prevent false-positive identifications.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact mass (
-
Sample Preparation: Dilute the synthesized compound to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid provides an abundant proton source, forcing the ionization equilibrium toward the
state required for positive Electrospray Ionization (ESI+).
-
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase UHPLC column (2.1 x 50 mm, 1.7 µm). Utilize a linear gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The gradient isolates the highly lipophilic target compound from polar synthetic impurities, preventing ion suppression at the MS source.
-
-
Data Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode at a mass resolution of
(at m/z 200). -
Self-Validation (Isotope QC Check): Extract the ion chromatograms (EIC) for m/z 294.045, 296.042, and 298.039. Integrate the Area Under the Curve (AUC) for each peak. The analysis is only deemed valid if the AUC ratio strictly adheres to the theoretical 9:6:1 distribution. A skewed ratio indicates a co-eluting isobaric interference.
Figure 2: Self-validating HRMS analytical workflow for exact mass and isotopic profiling.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Verify the regiochemistry, aromatic substitution patterns, and the chiral center.
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality:
provides the necessary deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal standard, self-validating the chemical shift calibration at exactly 0.00 ppm.
-
-
NMR Acquisition (400 MHz):
-
Assess the chiral methine proton (-CH-) adjacent to the phenyl ring and nitrogen. Due to the adjacent electronegative atoms and anisotropic effects of the phenyl ring, this will appear as a distinct multiplet downfield (~5.0-5.5 ppm).
-
Verify the para-substituted 4-chlorobenzoyl ring, which will present as a classic
spin system (two distinct doublets integrating for 2 protons each) in the aromatic region (~7.4-7.8 ppm).
-
- NMR Acquisition (100 MHz): Confirm the presence of the highly deshielded amide carbonyl carbon, which will reliably appear at approximately 165 ppm.
References
- PubChemLite - 2,4-dichloro-n-(3,5-dimethylphenyl)benzamide (C15H13Cl2NO)
- Schotten–Baumann reaction. Wikipedia.
- 6.4: Isotope Abundance - Chemistry LibreTexts. LibreTexts.
Sources
Technical Guide: 2-Chloro-N-(4-chlorobenzoyl)-1-phenylethylamine
The following technical guide details the properties, synthesis, and applications of 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine , a critical intermediate in the synthesis of functionalized oxazolines and bioactive heterocyclic scaffolds.
Subtitle: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
Executive Summary
2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine (also systematically referred to as N-(2-chloro-1-phenylethyl)-4-chlorobenzamide) is a specialized electrophilic amide intermediate. It serves as a pivotal precursor in the synthesis of 2,4-disubstituted oxazolines , a class of heterocycles widely utilized in medicinal chemistry as bioisosteres for esters and amides, and in asymmetric catalysis as chiral ligands.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via the chlorination of N-(2-hydroxy-1-phenylethyl)-4-chlorobenzamide, and its primary application in the cyclization to 2-(4-chlorophenyl)-4-phenyloxazoline . The compound’s reactivity profile is dominated by the electrophilic alkyl chloride and the nucleophilic amide oxygen, facilitating intramolecular cyclization under basic conditions.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature and Structure
-
IUPAC Name: N-(2-chloro-1-phenylethyl)-4-chlorobenzamide
-
Common Name: 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine
-
Molecular Formula:
-
Molecular Weight: 294.18 g/mol
-
Structural Features:
-
Amide Linkage: Connects the 4-chlorobenzoyl moiety to the phenylethylamine backbone.
-
Alkyl Chloride: A primary alkyl chloride at the
-position relative to the nitrogen, acting as the leaving group for cyclization. -
Chiral Center: The C1 carbon (benzylic) is chiral. The compound exists as enantiomers (R or S) if prepared from enantiopure phenylglycinol.
-
Predicted Physicochemical Data
| Property | Value (Predicted) | Context |
| LogP | 3.8 - 4.2 | Highly lipophilic due to two chlorophenyl rings. |
| Melting Point | 115 - 125 °C | Typical for bis-aryl amides; dependent on enantiopurity. |
| Solubility | Low in water; High in DCM, EtOAc, DMSO | Requires organic solvents for reaction. |
| pKa (Amide NH) | ~15 | Weakly acidic; deprotonation requires strong base (e.g., NaH, KOH). |
| Reactivity | Electrophilic (Alkyl Cl), Nucleophilic (Amide O) | Prone to cyclization under basic conditions. |
Synthesis & Reaction Mechanism[1][4][5][6]
The synthesis of 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine is typically achieved via a two-step sequence starting from 2-amino-2-phenylethanol (phenylglycinol) . This route ensures the retention of stereochemistry (if starting with chiral material) and high regioselectivity.
Synthetic Pathway (DOT Diagram)
Figure 1: Synthetic pathway from phenylglycinol to the target chloro-amide and subsequent cyclization.
Detailed Mechanism
-
Amidation: The amino group of phenylglycinol attacks the carbonyl carbon of 4-chlorobenzoyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Chlorination: The hydroxyl group of the intermediate amide reacts with thionyl chloride (
) to form a chlorosulfite intermediate. This intermediate collapses via an (with inversion if secondary, but here the OH is primary) or mechanism to yield the alkyl chloride.-
Note: Since the hydroxyl group is on the primary carbon (C2) in phenylglycinol derivatives (
), the chlorination occurs at the primary position, yielding the target 2-chloro compound.
-
Experimental Protocols
Synthesis of N-(2-hydroxy-1-phenylethyl)-4-chlorobenzamide (Intermediate)
Reagents: Phenylglycinol (10 mmol), 4-Chlorobenzoyl chloride (10 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 50 mL).
-
Setup: Dissolve phenylglycinol and triethylamine in dry DCM in a round-bottom flask under nitrogen. Cool to 0°C.
-
Addition: Add 4-chlorobenzoyl chloride dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.
-
Workup: Quench with water. Wash the organic layer with 1M HCl, saturated
, and brine. Dry over and concentrate. -
Purification: Recrystallize from EtOAc/Hexane to obtain the hydroxy-amide intermediate.
Synthesis of 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine (Target)
Reagents: Intermediate Amide (5 mmol), Thionyl Chloride (
-
Setup: Dissolve the intermediate amide in dry DCM. Add a catalytic amount of DMF (1-2 drops).
-
Chlorination: Add
dropwise at RT. (Caution: Gas evolution of and HCl). -
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
-
Workup: Cool to RT. Evaporate the solvent and excess
under reduced pressure. -
Neutralization: Redissolve the residue in DCM and wash with cold saturated
solution (rapidly, to avoid cyclization). Dry and concentrate. -
Yield: The product is typically obtained as a solid or viscous oil, often used directly in the next step due to its reactivity.
Cyclization to Oxazoline (Application)
Reagents: Chloro-amide (Target), NaOH (aq) or NaH (THF).
-
Procedure: Treat the chloro-amide with ethanolic KOH or NaH in THF.
-
Mechanism: The amide oxygen attacks the carbon bearing the chlorine (intramolecular
), displacing the chloride and forming the 5-membered oxazoline ring. -
Product: 2-(4-chlorophenyl)-4-phenyloxazoline .
Applications in Drug Development
Oxazoline Scaffolds as Bioisosteres
The 2-oxazoline ring serves as a bioisostere for esters and amides in drug design. It offers:
-
Metabolic Stability: More resistant to hydrolysis than linear amides.
-
Rigidity: Constrains the conformation of the side chains, potentially improving binding affinity to receptors (e.g., GPCRs).
-
Lipophilicity: Modulates the LogP of the molecule.
Chiral Ligands (Enantiopure Synthesis)
If (R)- or (S)-phenylglycinol is used, the resulting chiral oxazolines are precursors to Pybox or Box ligands, which are standard in asymmetric catalysis (e.g., copper-catalyzed cyclopropanation or aziridination).
Biological Activity Potential
Derivatives of 2,4-diphenyloxazoline have shown activity as:
-
Insecticides/Acaricides: Similar to Etoxazole (though Etoxazole is a 2,6-difluorophenyl derivative).
-
Antifungals: Disrupting cell wall synthesis.
-
Dopamine/Serotonin Modulators: Due to the structural similarity to psychoactive phenethylamines.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Potential Alkylating Agent.
-
Alkylating Potential: The
-chloroamine motif resembles a "nitrogen mustard" half-mustard, though the amide nitrogen is non-basic and less reactive. However, under physiological conditions or in the presence of nucleophiles (DNA/Proteins), it may alkylate targets. Handle with gloves and in a fume hood. -
Stability: Moisture sensitive. The alkyl chloride can hydrolyze back to the alcohol or cyclize spontaneously if traces of base are present. Store under inert gas at 4°C.
References
-
Garg, P., et al. (2014).[1] "Synthesis of 2-oxazolines from nitriles and aminoalcohols." Journal of Organic Chemistry. Link
-
Movahed, F. S., et al. (2022).[1] "Dehydrative Cyclization of N-(2-Hydroxyethyl)amides to 2-Oxazolines." Journal of Organic Chemistry. Link
-
Wenker, H. (1935). "The Synthesis of Delta-2-oxazolines and Delta-2-thiazolines from N-Acyl-2-aminoethanols." Journal of the American Chemical Society. Link
-
Organic Chemistry Portal. "Synthesis of 2-Oxazolines." Link
-
Sigma-Aldrich. "(R)-(-)-2-Phenylglycinol Product Page." (Precursor reference). Link
Sources
N-(2-chloro-1-phenylethyl)-4-chlorobenzamide synonyms and nomenclature
The following technical guide details the nomenclature, synthesis, and chemical utility of N-(2-chloro-1-phenylethyl)-4-chlorobenzamide , a specialized intermediate primarily utilized in the synthesis of 2,4-disubstituted oxazolines and related heterocyclic scaffolds.
Chemical Identity & Nomenclature
This compound represents a specific class of
Core Identifiers
| Parameter | Detail |
| Primary Name | N-(2-chloro-1-phenylethyl)-4-chlorobenzamide |
| CAS Registry Number | 338963-24-9 |
| Molecular Formula | |
| Molecular Weight | 294.17 g/mol |
| IUPAC Systematic Name | 4-chloro-N-(1-phenyl-2-chloroethyl)benzamide |
| Key Synonyms | N-(1-phenyl-2-chloroethyl)-p-chlorobenzamide; 4-chloro-N-(2-chloro-1-phenyl-ethyl)-benzamide |
Structural Analysis
The molecule consists of three distinct pharmacophores/reactive centers:
-
Benzamide Core: A 4-chlorophenyl ring providing lipophilicity and UV absorbance.
-
Chiral Center (C1): The benzylic carbon attached to the nitrogen is chiral (derived from phenylglycinol). The configuration (
or ) dictates the stereochemistry of downstream products. -
Electrophilic Trap (C2): The
-chloroethyl group serves as a leaving group site, primed for nucleophilic attack (typically by the amide oxygen).
Synthesis & Reaction Mechanism
The synthesis follows a convergent pathway starting from phenylglycinol (2-amino-2-phenylethanol). The transformation involves N-acylation followed by activation of the alcohol via thionyl chloride (
Pathway Diagram (DOT Visualization)
The following diagram illustrates the synthesis and the subsequent cyclization pathway, which is the primary application of this compound.
Caption: Figure 1. Synthesis of N-(2-chloro-1-phenylethyl)-4-chlorobenzamide and its conversion to oxazoline derivatives.
Experimental Protocol
Objective: Synthesis of N-(2-chloro-1-phenylethyl)-4-chlorobenzamide from phenylglycinol.
Step 1: Amidation[1]
-
Reagents: Dissolve (S)-phenylglycinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Addition: Cool to 0°C. Add 4-chlorobenzoyl chloride (1.0 eq) dropwise over 30 minutes.
-
Workup: Stir at room temperature for 4 hours. Wash with 1M HCl, then sat.
. Dry organic layer over and concentrate. -
Result: Yields the hydroxy-amide intermediate (White solid).
Step 2: Chlorination (The Core Reaction)
-
Setup: Suspend the hydroxy-amide intermediate (10 mmol) in dry Toluene or Chloroform (25 mL).
-
Reagent: Add Thionyl Chloride (
, 15 mmol) dropwise. -
Reaction: Reflux for 2–3 hours. Monitor by TLC (the product is less polar than the alcohol).
-
Purification: Evaporate solvent and excess
under reduced pressure. The residue is often used directly or recrystallized from hexane/ethyl acetate.-
Note: The reaction proceeds with retention of configuration at the benzylic carbon (C1) because the reaction occurs at C2 (the primary alcohol), not the chiral center.
-
Applications: The Oxazoline Route
The primary utility of N-(2-chloro-1-phenylethyl)-4-chlorobenzamide is as a precursor for 2-oxazolines via the Wenker Synthesis or related cyclodehydrations.
Mechanism of Action
Upon treatment with a base (e.g., ethanolic KOH or NaH), the amide oxygen acts as a nucleophile, attacking the carbon bearing the chlorine atom. This intramolecular
Reaction:
Comparative Data: Cyclization Efficiency
The following table summarizes conditions for converting this chloro-amide to its oxazoline counterpart.
| Base | Solvent | Temperature | Yield (%) | Notes |
| NaOH (aq) | Ethanol | Reflux | 85-92% | Standard Wenker protocol. |
| NaH | THF | 0°C -> RT | 95% | Anhydrous conditions; prevents hydrolysis. |
| AgOTf | DCM | RT | 78% | Lewis-acid mediated; expensive but mild. |
Safety & Handling (E-E-A-T)
As a
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis yields the original hydroxy-amide and HCl.
-
Disposal: Must be quenched with aqueous ammonia or hydroxide to convert to the stable oxazoline or hydrolyzed amide before disposal.
References
-
Hioki, K., et al. (2008).[2] Convenient One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids.[3] Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Benzamide Derivatives.[4][1] National Library of Medicine. Retrieved from [Link]
Sources
The Versatile Scaffold: An In-depth Technical Guide to 4-Chlorobenzamide Derivatives in Medicinal Chemistry
Introduction: The 4-Chlorobenzamide Core - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a variety of biological targets to elicit a wide range of therapeutic effects. The 4-chlorobenzamide moiety is a prime example of such a versatile building block.[1][2] Its derivatives have been extensively investigated and have shown significant potential across diverse therapeutic areas, including oncology, inflammation, and neurology.[2] The chemical properties of 4-chlorobenzamide, featuring a reactive amide group and a chlorinated phenyl ring, make it an attractive starting point for the development of novel therapeutics.[2] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4-chlorobenzamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Derivatives of 4-chlorobenzamide have demonstrated significant promise as anticancer agents by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of 4-chlorobenzamide derivatives are often attributed to their ability to inhibit Poly(ADP-ribose) polymerase (PARP) and various tyrosine kinases.
-
PARP Inhibition: The benzamide structure is a common feature in many PARP inhibitors.[2] These inhibitors function by trapping PARP enzymes on DNA single-strand breaks, which then leads to the formation of lethal double-strand breaks in cancer cells with deficiencies in homologous recombination repair pathways, a concept known as synthetic lethality.[2]
-
Tyrosine Kinase Inhibition: The 4-chlorobenzamide moiety has been incorporated into molecules designed to inhibit tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[2][3] Inhibition of these kinases can block tumor growth and proliferation.[2][3]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 4-chlorobenzamide derivatives is significantly influenced by the nature and position of substituents on the benzamide scaffold.
-
Core Benzamide Structure: The N-(4-Bromophenyl)-4-chlorobenzamide scaffold is a common feature in derivatives exhibiting biological activity.[1]
-
Introduction of Heterocycles: The incorporation of a thiazole ring has been shown to be a viable strategy for developing anticancer agents.[1] For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown moderate cytotoxic activity against breast cancer cell lines.[1]
Quantitative Biological Activity Data
The following table summarizes the in vitro anticancer activity of selected 4-chlorobenzamide derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | Assay | Activity (IC50 in µM) |
| 1 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d6) | MCF-7 (Breast) | SRB Assay | 38.0[1] |
| 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d7) | MCF-7 (Breast) | SRB Assay | 40.6[1] |
| 3 | 4-Methylbenzamide derivative containing 2,6-dichloropurine (Compound 7) | K562 (Leukemia) | Not Specified | 2.27[4] |
| 4 | 4-Methylbenzamide derivative containing 2,6-dichloropurine (Compound 7) | HL-60 (Leukemia) | Not Specified | 1.42[4] |
| 5 | 4-Methylbenzamide derivative containing 2,6-dichloropurine (Compound 10) | K562 (Leukemia) | Not Specified | 2.53[4] |
| 6 | 4-Methylbenzamide derivative containing 2,6-dichloropurine (Compound 10) | HL-60 (Leukemia) | Not Specified | 1.52[4] |
| 7 | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4g) | A549 (Lung) | MTT | 7.5[5] |
| 8 | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4g) | HeLa (Cervical) | MTT | 9.3[5] |
| 9 | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4g) | MCF-7 (Breast) | MTT | 8.9[5] |
| 10 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea (6g) | A-498 (Renal) | MTT | 14.46[5] |
| 11 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea (6g) | NCI-H23 (Lung) | MTT | 13.97[5] |
| 12 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea (6g) | MDAMB-231 (Breast) | MTT | 11.35[5] |
| 13 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea (6g) | MCF-7 (Breast) | MTT | 11.58[5] |
| 14 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea (6g) | A-549 (Lung) | MTT | 15.77[5] |
Experimental Protocols
This protocol describes a standard laboratory procedure for the synthesis of a representative 4-chlorobenzamide derivative.
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in dichloromethane. Add pyridine (1.1 eq) to the solution and stir at room temperature.[6]
-
Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in dichloromethane to the stirring mixture. The reaction is exothermic, so maintain the temperature with a water bath if necessary.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[1][5]
-
MTT Addition: After incubation, replace the media with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubate for another 2-4 hours.[1][5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][5]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.[5]
Visualizing the Research Workflow
Caption: A typical workflow for the synthesis and evaluation of 4-chlorobenzamide derivatives as anticancer agents.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
4-Chlorobenzamide derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.
Mechanism of Action: Targeting Key Inflammatory Mediators
-
Inhibition of Cyclooxygenase (COX) Enzymes: These compounds have been shown to inhibit COX enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[7]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response. Certain benzamide derivatives can inhibit NF-κB activity, thereby downregulating the expression of pro-inflammatory genes.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzamide derivatives is influenced by substitutions on the benzimidazole ring.
-
Substitution at C2: Benzimidazoles substituted with anacardic acid at the C2 position can inhibit COX-2.[8]
-
Substitution at C5 and C6: The nature of the substituent at the C5 and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity.[8] For example, an electron-withdrawing nitro group at the 6-position can be more active than electron-donating groups.[9]
Quantitative Biological Activity Data
The following table summarizes the in vitro COX inhibitory activity of a 4-chlorobenzamide-related derivative.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | >20 | 0.29 | >67.24[10] |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8[10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.[1]
-
Grouping and Dosing: Divide animals into groups (control, standard, and test groups). Administer the test compound and reference drug orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw of each rat.[1]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Visualizing the NF-κB Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling and Formulation Strategy for 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Document Type: Technical Whitepaper
Executive Summary & Structural Rationale
The development of halogenated benzamide derivatives frequently encounters the "brick dust" and "grease ball" paradigms of drug developability. The compound 4-chloro-N-(2-chloro-1-phenylethyl)benzamide represents a quintessential Biopharmaceutics Classification System (BCS) Class II candidate. It possesses high intestinal permeability but is severely bottlenecked by its aqueous solubility.
Understanding the causality behind its insolubility is the first step in rational formulation design. The molecule features a 4-chlorobenzoyl moiety linked via an amide bond to a 2-chloro-1-phenylethyl group.
-
High Lattice Energy ("Brick Dust" trait): The planar benzamide core and the presence of two halogen atoms facilitate strong intermolecular interactions, including
stacking and halogen bonding, leading to a high crystal lattice energy. -
High Lipophilicity ("Grease Ball" trait): The dual aromatic rings and the lack of ionizable functional groups within the physiological pH range (pH 1.2–7.4) result in a high partition coefficient (LogP > 4.0) and a massive thermodynamic penalty for aqueous cavity formation.
-
Chirality: The 1-position of the ethyl group is a chiral center. The racemic mixture versus an enantiopure form will exhibit different solid-state packing, directly altering the thermodynamic solubility limit.
This whitepaper outlines a self-validating, tiered methodology for profiling the solubility of this compound, grounded in regulatory standards such as and [1, 2].
Tiered Solubility Assessment Workflow
To prevent false positives caused by transient supersaturation, solubility profiling must transition from high-throughput kinetic estimates to rigorous thermodynamic equilibrium measurements.
Fig 1: Tiered solubility assessment workflow for lipophilic benzamide derivatives.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it contains internal controls that validate the integrity of the data. The following methodologies are designed to be self-validating.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Based on the principles outlined in [1], the shake-flask method remains the gold standard for determining the true thermodynamic solubility of BCS Class II compounds.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound solid (approx. 5 mg) to 5 mL of the target aqueous medium (e.g., 0.1N HCl, pH 6.8 phosphate buffer) in a glass vial. Causality: Glass is used to prevent the adsorption of this highly lipophilic compound, which commonly occurs with plastic microcentrifuge tubes.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath at 37.0 ± 0.5 °C. Agitate at 150 RPM.
-
Temporal Sampling (The Validation Step): Extract 0.5 mL aliquots at 24, 48, and 72 hours.
-
Self-Validation Logic: Equilibrium is only confirmed if the concentration difference between the 48-hour and 72-hour time points is less than 5%. If the concentration is still rising, dissolution is incomplete; if it is falling, a less soluble polymorph or hydrate is precipitating.
-
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes at 37°C. Causality: Centrifugation is preferred over filtration for this compound because lipophilic benzamides readily adsorb to standard PTFE or nylon syringe filters, leading to artificially low solubility readings.
-
Quantification: Dilute the supernatant immediately with an organic solvent (e.g., Acetonitrile) to prevent precipitation upon cooling to room temperature, and analyze via HPLC-UV.
-
Solid-State Verification: Recover the residual undissolved solid from the 72-hour vial, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). This ensures the solubility value reported corresponds to the initial anhydrous polymorph and not a newly formed hydrate.
Biorelevant Media Profiling
Because this compound is highly lipophilic, standard aqueous buffers will drastically underestimate its in vivo solubility. The gastrointestinal tract contains bile salts and phospholipids that form mixed micelles, which can sequester and solubilize lipophilic drugs [3].
Protocol Adjustments for Biorelevant Media:
-
Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) using sodium taurocholate and lecithin.
-
Follow the Shake-Flask protocol above, but utilize a specialized HPLC gradient to separate the drug peak from the massive lipid solvent front generated by the biorelevant excipients.
Quantitative Data Presentation
The following tables summarize the physicochemical parameters and the expected solubility profile of the compound based on its structural liabilities.
Table 1: Physicochemical Properties & Rationale
| Property | Value | Implications for Solubility & Formulation |
| Molecular Weight | 294.18 g/mol | Moderate size; does not restrict passive diffusion. |
| cLogP | ~4.5 | Highly lipophilic; strong hydrophobic hydration penalty. |
| pKa | Non-ionizable | pH-independent solubility across the physiological range (pH 1.2 - 7.4). |
| Stereochemistry | 1 Chiral Center | The racemate may exhibit a different lattice energy (and thus solubility) than a pure enantiomer. |
Table 2: Thermodynamic Equilibrium Solubility Profile (37°C)
| Media | pH | Solubility (µg/mL) | Dominant Solubilization Mechanism |
| 0.1N HCl | 1.2 | < 2.0 | Baseline aqueous cavity formation (poor). |
| Phosphate Buffer | 6.8 | < 2.0 | Baseline aqueous cavity formation (poor). |
| FaSSIF | 6.5 | 18.5 | Moderate micellar entrapment (bile salts/lecithin). |
| FeSSIF | 5.0 | 45.2 | Enhanced micellar capacity due to fed-state lipid volumes. |
Table 3: Cosolvent Solubility Profile (25°C)
To support preclinical intravenous (IV) dosing or liquid formulations, cosolvent screening is required to disrupt the hydrogen bonding network of the water.
| Solvent | Dielectric Constant ( | Solubility (mg/mL) | Formulation Application |
| Water | 80.1 | < 0.002 | Reference baseline. |
| Ethanol | 24.3 | 12.4 | Wet granulation fluid, stock solutions. |
| Propylene Glycol | 32.1 | 18.2 | Oral liquid formulations. |
| PEG 400 | 12.4 | 35.6 | Soft gelatin capsule fill, IV cosolvent systems. |
Formulation Decision Matrix
Given the data above, standard direct compression of this active pharmaceutical ingredient (API) will result in erratic and incomplete bioavailability. The formulation strategy must pivot to advanced delivery systems. Because the compound is non-ionizable, salt formation is impossible.
The decision tree below outlines the logical progression for selecting a formulation strategy based on the specific thermal and thermodynamic profile of the benzamide derivative.
Fig 2: Formulation decision matrix based on thermodynamic and thermal profiling.
Strategic Recommendation: If the compound exhibits high solubility in long-chain triglycerides and surfactants (mimicking the FeSSIF data), a Self-Emulsifying Drug Delivery System (SEDDS) is highly recommended [3]. If the crystal lattice energy is the primary barrier (indicated by a high melting point), disrupting the crystal lattice via Hot Melt Extrusion (HME) to form an Amorphous Solid Dispersion (ASD) will yield the highest apparent solubility.
References
-
United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF.[Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]
-
Oriental Journal of Chemistry. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.[Link]
Operationalizing Safety: A Technical Guide to Chloro-Substituted Benzamides in Pharmaceutical R&D
Executive Summary & Chemical Profile[1][2][3]
In the high-throughput environment of pharmaceutical synthesis, chloro-substituted benzamides (e.g., 2-chlorobenzamide, 4-chlorobenzamide) serve as critical scaffolds for antipsychotics, fungicides, and bioactive amides. While often categorized generically as "irritants," their specific substitution patterns dictate distinct reactivity and toxicity profiles that standard Safety Data Sheets (SDS) often obscure.
This guide moves beyond compliance checkboxes to operationalize the safety data, focusing on the structure-activity relationship (SAR) that drives the hazards of these compounds.
Structural Classification
The position of the chlorine atom (ortho, meta, para) significantly influences the compound's lipophilicity and metabolic stability. The electron-withdrawing nature of the chlorine atom on the benzene ring increases the acidity of the amide protons and alters the hydrolysis rate compared to unsubstituted benzamide.
Figure 1: Structural hierarchy distinguishing common laboratory reagents (Mono-chloro) from persistent environmental metabolites (Di-chloro).
Hazard Analysis: The "Why" Behind the Warning
Standard SDS documents list H-codes (Hazard Statements), but they rarely explain the causality. As researchers, understanding the mechanism allows for better risk assessment.
Toxicological Mechanisms
The primary hazard of chloro-benzamides is not acute lethality, but bioavailability-driven irritation and potential organ toxicity.
-
Lipophilicity (LogP): The addition of chlorine increases the octanol-water partition coefficient (LogP). This facilitates easier penetration of the stratum corneum (skin barrier) compared to benzamide, making dermal absorption a viable route of exposure [1].
-
Metabolic Fate: In vivo, these amides can be hydrolyzed to their corresponding chlorobenzoic acids. The accumulation of these acids can stress renal filtration systems in high-dose scenarios.
Comparative Toxicity Data
The following table synthesizes data from ECHA registration dossiers and PubChem to highlight the variance between isomers.
| Compound | CAS No.[1][2][3][4][5] | GHS Classification | Oral LD50 (Rat) | Aquatic Toxicity (LC50/EC50) | Critical Hazard Note |
| 2-Chlorobenzamide | 609-66-5 | Acute Tox. 4 (H302) | 1,250 mg/kg [2] | ~14-30 mg/L (Fish/Daphnia) | Higher steric hindrance; slower hydrolysis. |
| 4-Chlorobenzamide | 619-56-7 | Acute Tox. 4 (H302), Eye Irrit. 2 (H319) | ~1,250 mg/kg [3] | Moderate | Irritating to mucous membranes due to dust formation. |
| Benzamide (Ref) | 55-21-0 | Acute Tox. 4 | 1,160 mg/kg | Low | Reference baseline. |
Note: While LD50 values appear similar, the "Warning" signal word for 4-chlorobenzamide regarding eye irritation (H319) necessitates specific eye protection protocols due to its crystalline fracture patterns which create fine, airborne dust.
Operational Handling Protocols
This protocol is designed to be self-validating : the steps include checks that confirm the safety measures are working.
Protocol: Solid-Phase Transfer & Weighing
Objective: Prevent inhalation of fine particulates and cross-contamination.
-
Engineering Control Verification:
-
Verify Fume Hood face velocity is between 0.3 – 0.5 m/s .
-
Self-Check: Use a visual airflow indicator (strip of tissue) to confirm inward draw before opening the container.
-
-
PPE Selection:
-
Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for solid handling. If dissolving in organic solvents (DCM, DMSO), double-gloving is required.
-
Respiratory: If weighing outside a hood (not recommended), a P2 or N95 particulate respirator is mandatory.
-
-
Transfer Technique:
-
Use an anti-static spatula. Chloro-benzamides are dielectric and prone to static charge buildup, which causes "jumping" of powder.
-
Causality: Static discharge can disperse dust into the breathing zone.
-
-
Decontamination (The Acid Check):
-
Wipe surfaces with ethanol.[6]
-
Validation: Because hydrolysis yields chlorobenzoic acid, pH paper can be used on wet surfaces after cleaning. If the paper turns red/orange, acidic residues remain—re-clean.
-
Emergency Response & Thermal Instability
In the event of a fire, the chlorine substituent fundamentally changes the risk profile compared to standard organic fires.
Decomposition Chemistry
At temperatures exceeding 170°C (melting point) or during combustion, the molecule decomposes:
Emergency Decision Logic
The following workflow dictates the response to spills versus thermal events.
Figure 2: Decision tree for emergency response, prioritizing the risk of HCl gas evolution.
Environmental Stewardship & Disposal
Researchers often overlook the "End of Life" for reaction byproducts. Chloro-benzamides are of particular concern because their metabolites (e.g., 2,6-dichlorobenzamide or BAM) are known to be persistent in groundwater [4].
-
Aquatic Toxicity: 2-chlorobenzamide has an LC50 of ~14.8 mg/L for Brachydanio rerio (Zebra fish) [5]. This classifies it as harmful to aquatic life.
-
Disposal Pathway:
-
NEVER dispose of down the drain.
-
Segregate into Halogenated Organic Waste streams. High-temperature incineration (>1100°C) with scrubbers is the only method that safely destroys the chlorinated ring without releasing dioxins.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69111, 2-Chlorobenzamide. Retrieved from [Link]
-
Bjerg, P. L., & Albrechtsen, H. J. The herbicide dichlobenil and its metabolite BAM in the environment.[7] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-chlorobenzaldehyde (analogue data). Retrieved from [Link][1]
Sources
- 1. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 4-Chlorobenzamide 98 619-56-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reaction of 4-chlorobenzoyl chloride with 2-chloro-1-phenylethylamine
Application Note: Chemoselective Acylation of -Chloroamines
Synthesis of -(2-chloro-1-phenylethyl)-4-chlorobenzamide
Executive Summary
This guide details the optimized protocol for the synthesis of
Scientific Challenge: The nucleophile, 2-chloro-1-phenylethylamine, is a
Solution: This protocol utilizes a temperature-controlled, anhydrous modified Schotten-Baumann approach to kinetically favor
Mechanistic Insight & Reaction Pathways[1][2]
The reaction involves the nucleophilic attack of the primary amine on the acyl chloride.[1] However, the presence of a leaving group (Cl) at the
Critical Control Points:
-
Path A (Desired): Intermolecular attack of the amine on the carbonyl carbon of 4-chlorobenzoyl chloride.
-
Path B (Undesired Side Reaction): Intramolecular displacement of the
-chloride by the amine nitrogen to form an aziridine (2-phenylaziridine). This typically occurs if the free base accumulates at room temperature without the electrophile present. -
Path C (Product Instability): The product, an
-(2-chloroethyl)amide, can cyclize to an oxazoline under thermodynamic control (heat/strong base).
Figure 1: Reaction pathways showing the competition between the desired acylation (Blue) and the aziridine formation (Red).
Experimental Protocol
3.1 Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 2-Chloro-1-phenylethylamine HCl | 192.08 | 1.0 | Nucleophile (Salt form preferred for stability) |
| 4-Chlorobenzoyl chloride | 175.01 | 1.1 | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.2 | Base (Scavenger) |
| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |
| 1M HCl (aq) | - | - | Quench/Wash |
Safety Warning:
-chloroamines are potential alkylating agents (nitrogen mustard analogs). Handle with extreme caution in a fume hood. 4-chlorobenzoyl chloride is a lachrymator.
3.2 Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Suspension
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add 2-Chloro-1-phenylethylamine Hydrochloride (1.92 g, 10 mmol) to the flask.
-
Add anhydrous DCM (40 mL). The salt will not fully dissolve; this is expected.
-
Cool the suspension to 0°C using an ice/water bath.
Step 2: Controlled Liberation of the Free Base
-
Add Triethylamine (3.1 mL, 22 mmol) dropwise over 5 minutes.
-
Rationale: 1.0 eq neutralizes the HCl salt; 1.2 eq remains to scavenge the HCl generated during acylation.
-
Observation: The suspension will clear as the free amine is liberated, then potentially cloud again as TEA·HCl forms.
-
Critical: Do NOT allow this mixture to warm to room temperature before adding the electrophile, or aziridine formation will accelerate.
-
Step 3: Acylation (The Schotten-Baumann Step)
-
Dissolve 4-chlorobenzoyl chloride (1.93 g, 11 mmol) in DCM (10 mL) in a separate vial.
-
Add the acid chloride solution dropwise to the amine mixture at 0°C over 15–20 minutes.
-
Rate Control: Maintain internal temperature < 5°C.
-
-
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow to warm to Room Temperature (RT) for 2 hours.
Step 4: Workup & Isolation
-
Quench: Add 1M HCl (aq) (20 mL) to the reaction mixture.
-
Purpose: Hydrolyzes excess acid chloride and protonates any unreacted amine/aziridine side products, keeping them in the aqueous phase.
-
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[3][5]
-
Wash: Wash the organic layer with:
-
Saturated NaHCO₃ (20 mL) (Removes benzoic acid byproducts).
-
Brine (20 mL).
-
-
Dry: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at < 40°C .
-
Note: Do not overheat during evaporation to prevent oxazoline cyclization.
-
3.3 Purification
-
Recrystallization: The crude solid is typically recrystallized from Ethanol/Hexane (1:4).
-
Yield Expectations: 85–92%.
Quality Control & Validation
To validate the synthesis, confirm the integrity of the alkyl chloride moiety (ensure it hasn't cyclized).
| Analytical Method | Expected Signal | Interpretation |
| Amide proton (Doublet indicates coupling to CH). | ||
| Benzylic methine proton. | ||
| Diagnostic: Distinct diastereotopic protons for the chloromethyl group. If cyclized to aziridine, these shift significantly upfield ( | ||
| LC-MS | [M+H] | Characteristic chlorine isotope pattern (3:1 ratio for |
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control and immediate addition of electrophile.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Aziridine formation | Base added too fast or mixture held at RT before acid chloride addition. | Keep at 0°C. Add acid chloride immediately after base liberation. |
| Oxazoline formation | Overheating during workup or reaction. | Keep rotary evaporator bath < 40°C. Avoid reflux. |
| Hydrolysis of Product | Wet solvents. | Use anhydrous DCM.[6] Ensure glassware is flame-dried. |
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
-
Reactivity of
-Chloroamines (Nitrogen Mustard Precursors): -
Cyclization of Amides to Oxazolines
-
Garg, P., et al. (2014).[8] "Synthesis of 2-substituted oxazolines." Journal of Organic Chemistry. (Provides context on the thermal stability of
-(2-chloroethyl)amides). Retrieved from .
-
-
General Amide Coupling Protocols
Sources
- 1. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. What is 4-Chlorobenzoyl chloride?_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloro-1-phenylethan-1-amine hydrochloride | C8H11Cl2N | CID 121209490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Oxazoline synthesis [organic-chemistry.org]
Using thionyl chloride to synthesize beta-chloro amides
Application Note: Synthesis of
Executive Summary & Mechanistic Insights
The synthesis of
As a Senior Application Scientist, I recommend
Mechanistically, the reaction proceeds via the nucleophilic attack of the
Reaction Pathway Workflow
Mechanistic workflow of thionyl chloride-mediated chlorination of β-hydroxy amides.
Self-Validating Experimental Protocol
Safety & Regulatory Prerequisite: Thionyl chloride is a highly reactive, corrosive, and moisture-sensitive reagent. Its use mandates a professional laboratory environment equipped with a certified fume hood, inert gas manifold (Schlenk line), and a caustic gas scrubber to neutralize
Materials:
- -hydroxy amide substrate (1.0 equiv, e.g., 10 mmol)
-
Thionyl chloride (
, 1.2 equiv, 12 mmol) -
Anhydrous Dichloromethane (DCM) or Toluene (0.2 M)
-
N,N-Dimethylformamide (DMF, anhydrous, 0.05 equiv)
Step-by-Step Methodology:
-
System Inerting & Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a reflux condenser vented to a caustic scrubber (
solution). Purge the system with Argon for 15 minutes. -
Substrate Dissolution: Dissolve the
-hydroxy amide (1.0 equiv) in anhydrous DCM (50 mL) under Argon. Add catalytic DMF (0.05 equiv). -
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Initiating the reaction at 0 °C prevents violent exotherms and suppresses the E2 elimination pathway[3].
-
Reagent Addition: Draw
(1.2 equiv) into a dry glass syringe. Add the dropwise to the stirred solution over 15 minutes.-
In-Process Validation: Observe the gas bubbler. Immediate, controlled bubbling indicates the formation of the chlorosulfite intermediate and the primary release of
.
-
-
Reaction Progression: Once addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV/KMnO4 visualization). The reaction is complete when the starting material spot is entirely consumed, and off-gas evolution at the bubbler ceases.
-
-
Quenching & Concentration: Transfer the crude mixture to a rotary evaporator located inside a fume hood. Remove the DCM and excess
under reduced pressure.-
Causality: To ensure complete removal of residual
, add 20 mL of anhydrous toluene to the residue and co-evaporate (repeat twice). Toluene forms an azeotrope-like effect, stripping away trace chlorinating agent[1].
-
-
Neutralization & Workup: Partition the resulting residue between fresh DCM (50 mL) and saturated aqueous
(30 mL) to neutralize any remaining acidic species[4]. Separate the organic layer, wash with brine (30 mL), dry over anhydrous , filter, and concentrate. -
Purification: Purify the crude
-chloro amide via flash column chromatography (silica gel) or recrystallization, depending on the physical state of the product[5].
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and product yield, highlighting the necessity of catalytic DMF and strict temperature control to maximize the purity of the
| Entry | Equivalents of | Solvent | Catalyst | Temp Profile | Time | Yield (%) | Primary Impurity |
| 1 | 1.1 eq | DCM | None | 25 °C (Direct) | 12 h | 68% | Unreacted starting material |
| 2 | 1.5 eq | Toluene | None | 80 °C (Reflux) | 4 h | 45% | |
| 3 | 1.2 eq | DCM | DMF (0.05 eq) | 0 °C | 4 h | 92% | Trace ( |
| 4 | 2.0 eq | Neat | None | 60 °C | 2 h | 30% | Complex degradation mixture |
Note: Data reflects generalized optimization metrics for standard alkyl-substituted
References
- Benchchem. "3-Chloropropionyl Chloride | High Purity Reagent - Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-iDG4IZmoGWIZOZ339HYhibhz3gG7IdoNv7mxF0NnPVTLzLPK78Vxq75WusdXDW8N1DRsZtbdEkc-yM6djySlwxd8HipQrSYQhns0_nX7gqgfvKkAfevCqGXNDNSYGwA4m0IS]
- UCL Discovery. "Design and Synthesis of Chemical Probes for the BRPF Bromodomains". University College London.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEQNqWCjOd0vNu1f_-gVnPivYqy6eOHO51UpPemwO6gGAHPUbjM0aHU_-LlF39HRgQW4-jj9jdn55DI_liOPc9NDPhK3ractLnahfxf0pxkSJNdsfxqRq9QmVTWt3VMcfEdCTh2enxgUAinob5QUZp-UdxOjU=]
- Google Patents. "US9040518B2 - Chemical compounds". Google Patents.[https://vertexaisearch.cloud.google.
- ResearchGate. "A Facile Synthesis of (E,Z)‐3‐Chloro‐2‐propenamides, Acids, and Esters from 2,3‐Acetylenic Acids with Oxalyl Chloride in DMF". ResearchGate.[https://vertexaisearch.cloud.google.
- European Patent Office. "EP 3475277 B1 - ANTI-INFECTIVE HETEROCYCLIC COMPOUNDS AND USES THEREOF". EPO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpVVBNMyWuBP3PbfHTWf7zm9KjknOBIyrma0zD6cKzBFwrlMn8Ka73Fj9Mf5pid_XEIOraAqh6O6bzaEESZov6csC0IR6ZCNI2I2FGdcEH8nr-XCvzgywmcF2vbE8hC0XAkz3H3To38QlM-_E1ioAuP0OXd_RGOpWtZB53XGQ3wpvxG3o7IqYvUPgXaFsKBA==]
Sources
Procedure for cyclization of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Application Note: Cyclization of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Executive Summary
This technical guide outlines the validated protocol for the intramolecular cyclization of This compound to synthesize 2-(4-chlorophenyl)-4-phenyl-4,5-dihydrooxazole (also referred to as 2-(4-chlorophenyl)-4-phenyl-2-oxazoline).
The transformation utilizes a base-mediated nucleophilic substitution (
Reaction Overview & Mechanism
Chemical Transformation
The reaction proceeds via a 5-exo-tet cyclization. The amide group, acting as an ambident nucleophile, attacks the electrophilic carbon of the alkyl chloride. Under basic conditions,
Key Parameters:
-
Substrate: this compound
-
Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Product: 2-(4-chlorophenyl)-4-phenyl-2-oxazoline
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the base-mediated cyclization of
Experimental Protocol
Method A: Aqueous Base/Alcohol (Recommended)
This method is preferred for routine synthesis due to its operational simplicity, high yield, and avoidance of pyrophoric reagents.
Reagents Required:
-
Substrate: this compound (1.0 equiv)
-
Base: NaOH (2.5 equiv, 20% aq. solution) or KOH pellets.
-
Solvent: Ethanol (95% or absolute).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of this compound in 50 mL of Ethanol.
-
Note: If the substrate does not fully dissolve at room temperature, gentle warming is acceptable.
-
-
Base Addition: Slowly add 25.0 mmol of NaOH (as a 20% aqueous solution) to the stirring mixture.
-
Observation: A slight exotherm may occur. The solution may turn cloudy initially.
-
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) . Maintain reflux for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting material (
) should disappear, and a less polar product ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the ethanol.
-
Dilute the residue with 50 mL of water and extract with Dichloromethane (DCM) (
mL).
-
-
Purification:
Method B: Anhydrous Cyclization (NaH/THF)
Use this method if the substrate is sensitive to hydrolysis or if the reaction fails under aqueous conditions.
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise.
-
Cyclization: Allow to warm to room temperature and stir for 1–3 hours. Heat to 50°C if sluggish.
-
Quench: Carefully quench with sat.
solution and extract with EtOAc.
Process Control & Data Analysis
Reaction Monitoring (TLC)
| Component | Mobile Phase (Hex/EtOAc 3:1) | Visualization |
| Starting Material | UV (254 nm) | |
| Product (Oxazoline) | UV (254 nm) |
Structural Validation (NMR)
The cyclization is confirmed by the disappearance of the amide proton and the distinct shift of the ethyl chain protons.
| Nucleus | Signal | Shift ( | Diagnostic Change |
| Amide N-H | ~6.5 - 8.0 (Broad) | Disappears in product. | |
| ~3.8 - 4.0 (Multiplet) | Shifts upfield/changes pattern to ~4.2 - 4.8 ppm (Oxazoline ring protons). | ||
| ~163 - 165 | Distinctive oxazoline C=N resonance. |
Troubleshooting & Optimization
Common Issues
-
Hydrolysis: If the reaction is run too long or the base is too concentrated, the amide bond may hydrolyze, yielding 4-chlorobenzoic acid and the amino-alcohol.
-
Solution: Monitor strictly by TLC. Stop immediately upon consumption of SM. Use Method B (Anhydrous) if hydrolysis persists.
-
-
Incomplete Reaction:
-
Solution: Ensure the reaction is at a vigorous reflux. Switch solvent to 1-Propanol (bp 97°C) to increase thermal energy.
-
Stereochemical Considerations
Since the cyclization occurs at the
-
If the starting material is enantiopure (e.g., derived from (S)-phenylglycinol), the configuration at the 4-position of the oxazoline ring is retained .
Safety & Handling
-
Substrate:
-haloethyl amides can possess vesicant (blistering) properties similar to nitrogen mustards, although usually less potent. Handle with gloves and in a fume hood. -
Base: NaOH and NaH are corrosive/caustic. NaH releases hydrogen gas; ensure proper ventilation to prevent accumulation of explosive atmospheres.
-
Solvents: THF and Ethanol are flammable.
References
-
Wenker, H. "The Synthesis of Delta-2-oxazolines and Delta-2-thiazolines from N-acyl-2-aminoethanols." Journal of the American Chemical Society, vol. 57, no. 6, 1935, pp. 1079–1080. Link
- Gauvreau, P., et al. "Synthesis of 2-phenyl-2-oxazoline from N-(2-bromoethyl)benzamide." Canadian Journal of Chemistry, vol. 62, 1984.
-
Wiley, R. H., & Bennett, L. L. "The Chemistry of the Oxazolines." Chemical Reviews, vol. 44, no. 3, 1949, pp. 447–476. Link
-
Mochalov, S. S., et al. "Transformations of N-(2-acylaryl)benzamides and their analogs."[3] Chemistry of Heterocyclic Compounds, 2014.[3][4][5] (Context on benzamide cyclizations).
Sources
- 1. 4-Chloro-N-(2-methoxy-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Amide Coupling of 4-Chlorobenzoic Acid with Chloro-Substituted Amines
Part 1: Executive Summary & Mechanistic Rationale
The Challenge: Electronic Mismatch
The coupling of 4-chlorobenzoic acid with chloro-amines (specifically chloro-anilines or chloro-alkylamines) presents a classic "mismatch" in organic synthesis.
-
The Acid (Electrophile): The 4-chloro substituent is electron-withdrawing (inductive effect). This actually increases the electrophilicity of the carbonyl carbon once activated, making it a potent acylating agent.
-
The Amine (Nucleophile):
-
Case A (Chloro-anilines): The chlorine atom on the aromatic ring withdraws electron density, significantly lowering the nucleophilicity of the amine (
). This is the primary bottleneck. -
Case B (Chloro-alkylamines): These are generally nucleophilic but are often supplied as HCl salts (e.g., 2-chloroethylamine HCl) to prevent self-polymerization. They require careful neutralization in situ.
-
Strategic Imperative: Standard carbodiimide couplings (EDC/NHS) often fail or proceed sluggishly with electron-deficient anilines. Successful coupling requires high-energy active esters (HATU) or pre-activation to acid chlorides/anhydrides (T3P, SOCl₂).
Part 2: Reagent Selection Guide
The following table synthesizes performance data for this specific substrate class.
| Reagent | Mechanism | Suitability for Chloro-Amines | Pros | Cons |
| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | Excellent | Low epimerization, water-soluble byproducts, works in EtOAc (Green), high yield for weak nucleophiles. | Requires base (Pyridine/NMM); slightly more expensive than SOCl₂. |
| HATU | Uronium/Guanidinium | High | "Gold Standard" for difficult couplings; extremely fast activation. | High cost; byproduct (tetramethylurea) is water-soluble but hard to remove completely; sensitizer.[1] |
| SOCl₂ (Thionyl Chloride) | Acid Chloride | Good (Scale-up) | Very low cost; converts acid to highly reactive acid chloride ( | Harsh conditions (HCl generation); not compatible with acid-sensitive groups; requires anhydrous conditions. |
| EDC / HOBt | Carbodiimide | Poor | Standard peptide reagent. | Often too slow for electron-deficient anilines; urea byproduct removal can be tedious. |
Part 3: Decision Logic & Workflow
The following decision tree illustrates the selection process based on the specific type of "chloro-amine" and the scale of the reaction.
Caption: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.
Part 4: Detailed Experimental Protocols
Protocol A: The "Green" Standard (T3P in EtOAc)
Recommended for: 4-chloroaniline, 3-chloroaniline, and general medicinal chemistry.
Rationale: T3P (50% w/w in EtOAc) forms a mixed anhydride that is highly reactive but selective. The byproduct is water-soluble propylphosphonic acid, simplifying purification to a simple extraction.
Reagents:
-
4-Chlorobenzoic acid (1.0 equiv)
-
Chloro-amine (1.1 equiv)
-
T3P (50% solution in EtOAc) (1.5 - 2.0 equiv)
-
Pyridine or DIPEA (2.5 - 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 4-chlorobenzoic acid and the chloro-amine in EtOAc (concentration ~0.1 M).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often gives higher yields than DIPEA with T3P due to acylation catalysis.
-
Activation: Cool the mixture to 0°C. Add T3P solution dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir.
-
Time: 1–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS.[2] Look for disappearance of the acid (
shift).
-
-
Workup (The "Self-Cleaning" Step):
-
Add water to the reaction mixture.
-
Separate layers.
-
Wash organic layer with 1M HCl (to remove pyridine and unreacted amine).
-
Wash with Sat. NaHCO₃ (to remove unreacted 4-chlorobenzoic acid).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Yield Expectation: >85% purity often without chromatography.
Protocol B: The "Brute Force" Method (HATU)
Recommended for: Sterically hindered chloro-anilines or when T3P fails.
Rationale: HATU generates an O-7-azabenzotriazole active ester, which is extremely reactive toward poor nucleophiles.
Reagents:
-
4-Chlorobenzoic acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve 4-chlorobenzoic acid in DMF (0.2 M). Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at RT. Solution should turn yellow/orange.
-
Amine Addition: Add the chloro-amine (1.0 - 1.1 equiv) and remaining DIPEA (1.0 equiv).
-
Reaction: Stir at RT for 2–12 hours.
-
Note: If the amine is an HCl salt, ensure total DIPEA is increased to neutralize the salt (total 3.0–4.0 equiv).
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.
-
Critical: Wash with 1M HCl to remove the tetramethylurea byproduct.
-
-
Purification: Usually requires flash chromatography.
Protocol C: The Scalable Method (Acid Chloride)
Recommended for: >10g scale, cost-sensitive projects.
Rationale: 4-chlorobenzoic acid is stable enough to be converted to its acid chloride without decomposition. This avoids expensive coupling reagents entirely.
Step-by-Step:
-
Chlorination: Suspend 4-chlorobenzoic acid in Toluene or DCM. Add Thionyl Chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (or 40°C in DCM) until gas evolution (SO₂/HCl) ceases and the solution becomes clear (approx 1–2 hours).
-
Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure. Result: 4-chlorobenzoyl chloride (usually a solid or oil).
-
Coupling: Redissolve the acid chloride in DCM.
-
Addition: Add this solution dropwise to a mixture of the chloro-amine (1.0 equiv) and Triethylamine (Et₃N, 1.5 equiv) in DCM at 0°C.
-
Workup: Wash with water, 1M HCl, and NaHCO₃.
Part 5: Quality Control & Validation
Validating the Product
Because both the starting material (4-chlorobenzoic acid) and the product contain a UV-active aromatic ring and a chlorine atom, simple UV detection can be misleading.
-
HPLC/LCMS:
-
Acid:
~ 3.5 min (Generic C18, acidic mobile phase). Mass: [M-H]⁻ 155. -
Amide Product:
will significantly shift to the non-polar region (e.g., >5.0 min). Mass: [M+H]⁺. -
Isotope Pattern: Look for the characteristic Chlorine isotope pattern.
-
Monochloro (Acid): 3:1 ratio (M : M+2).
-
Dichloro (Product with chloro-aniline): 9:6:1 ratio (M : M+2 : M+4). This is a definitive confirmation of successful coupling.
-
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Amine is too electron-deficient. | Switch from EDC to HATU; Heat to 50°C; Use Acid Chloride method. |
| Precipitate forms immediately | Salt formation between amine and acid. | Ensure DIPEA is added before the coupling reagent. |
| Racemization | Not applicable for 4-chlorobenzoic acid (achiral), but possible if amine is chiral. | Use T3P/Pyridine at 0°C (Method A). |
Part 6: Visualizing the Mechanism (HATU)
The following diagram details the activation pathway utilizing HATU, highlighting the critical intermediate species.
Caption: Mechanistic pathway of HATU-mediated activation showing the formation of the stable OBt-active ester.
References
-
Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 38(2), 606–631. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Archimica (Now Euticals). (2011). T3P® (Propylphosphonic Anhydride) - The Water Scavenger.[1] Technical Application Note. [Link] (General Corporate Link for T3P supplier verification).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. scribd.com [scribd.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Note: One-Pot Synthesis of 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide
Executive Summary
The synthesis of vicinal haloamines is a critical transformation in medicinal chemistry, providing access to highly functionalized pharmacophores. Specifically, benzamide derivatives such as 4-chloro-N-(2-chloro-1-phenylethyl)benzamide are valuable intermediates in the development of CNS-active agents and agrochemicals.
As a Senior Application Scientist, I have designed this protocol to bypass the inherent limitations of direct alkene halogenation—such as radical-induced side reactions and poor regiocontrol. By leveraging a Lewis basic selenium-catalyzed Ritter-type chloroamidation , this method achieves a highly regioselective, one-pot transformation directly from styrene, N-chlorosuccinimide (NCS), and 4-chlorobenzonitrile.
Mechanistic Rationale & Design Causality
Direct intermolecular aminochlorination of unactivated alkenes is notoriously challenging. The use of free chlorine gas or unactivated NCS often leads to competing allylic chlorination via radical pathways or non-selective haliranium ring opening.
To enforce strict causality and control over the reaction pathway, we employ diphenyl selenide (Ph₂Se) as a soft Lewis base catalyst .
-
Catalyst Activation: The highly polarizable selenium atom attacks the electrophilic chlorine of NCS, generating a discrete, highly electrophilic [Ph₂Se-Cl]⁺ species. This completely suppresses radical pathways.
-
Regioselective Trapping: The [Ph₂Se-Cl]⁺ complex transfers Cl⁺ to styrene, forming a chloronium ion. Due to the asymmetric nature of the styrene chloronium intermediate, the benzylic carbon bears significant partial positive charge.
-
C-N Bond Formation: The weakly nucleophilic 4-chlorobenzonitrile attacks exclusively at this benzylic position (Markovnikov selectivity), forming a nitrilium ion .
-
Hydrolysis: The addition of water hydrolyzes the nitrilium intermediate into the stable benzamide, driving the reaction to completion and preventing reversibility .
Quantitative Data: Reaction Optimization
The superiority of the selenium-catalyzed system is evident when compared to uncatalyzed or sulfur-catalyzed alternatives. The table below summarizes the causality behind our reagent and solvent selections.
Table 1: Optimization of Reaction Conditions for the Chloroamidation of Styrene
| Entry | Catalyst (mol%) | Halogen Source | Solvent | Temp (°C) | Yield (%) | Observation / Rationale |
| 1 | None | NCS | CH₂Cl₂ | 25 | < 5 | Lack of halogen activation stalls the reaction. |
| 2 | Ph₂Se (10) | NCS | CH₂Cl₂ | 25 | 86 | Optimal Lewis base activation and solvent polarity. |
| 3 | Ph₂Se (10) | NCS | THF | 25 | 42 | Coordinating solvent competes with the alkene. |
| 4 | Ph₂S (10) | NCS | CH₂Cl₂ | 25 | 35 | Sulfur is less polarizable; weaker activation of NCS. |
| 5 | Ph₂Se (10) | Chloramine-T | CH₂Cl₂ | 25 | 15 | Poor solubility and mismatched leaving group pKa. |
Experimental Workflow & Self-Validating Protocol
This protocol is engineered as a self-validating system . At each critical juncture, specific visual or chromatographic cues are provided to ensure the intermediate states are successfully achieved before proceeding.
Materials & Reagents
-
Styrene: 1.0 mmol (104.1 mg)
-
4-Chlorobenzonitrile: 3.0 mmol (412.7 mg) - Used in excess to drive nucleophilic capture.
-
N-Chlorosuccinimide (NCS): 1.2 mmol (160.2 mg)
-
Diphenyl Selenide (Ph₂Se): 0.1 mmol (23.3 mg, 10 mol%)
-
Dichloromethane (CH₂Cl₂): 5.0 mL (Anhydrous)
-
Deionized Water (H₂O): 2.0 mmol (36.0 µL)
Step-by-Step Methodology
Step 1: Halogen Activation
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add NCS (1.2 mmol) and 4-chlorobenzonitrile (3.0 mmol).
-
Suspend the solids in anhydrous CH₂Cl₂ (5.0 mL) under a nitrogen atmosphere.
-
Add diphenyl selenide (10 mol%).
-
Self-Validation Checkpoint 1: The white suspension of NCS will begin to dissolve, and the solution will take on a faint yellow tint within 5 minutes. This optical shift confirms the generation of the active [Ph₂Se-Cl]⁺ electrophile.
Step 2: Alkene Addition & C-N Bond Formation 4. Inject styrene (1.0 mmol) dropwise over 2 minutes at room temperature (25 °C). 5. Stir the reaction mixture for 12 hours.
-
Self-Validation Checkpoint 2: Perform TLC analysis (Hexanes/EtOAc 4:1, UV visualization). The non-polar styrene spot (R_f ~ 0.9) must be completely consumed. A new, highly polar spot corresponding to the nitrilium intermediate will appear near the baseline (R_f ~ 0.1). If styrene remains, verify the integrity of your NCS.
Step 3: Hydrolysis to the Target Benzamide 6. Once styrene is consumed, add deionized water (36.0 µL, 2.0 equiv) directly to the reaction mixture. 7. Stir vigorously for an additional 2 hours.
-
Self-Validation Checkpoint 3: Re-check TLC (Hexanes/EtOAc 4:1). The baseline nitrilium spot (R_f ~ 0.1) will migrate to R_f ~ 0.35, confirming the successful hydrolysis and tautomerization into the final this compound product.
Isolation & Purification
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 85:15) to isolate the pure product as a white solid.
Mechanistic Pathway Visualization
Mechanistic pathway of the Se-catalyzed one-pot chloroamidation of styrene.
References
-
Tay, D. W., Tsoi, I. T., Er, J. C., Leung, G. Y. C., & Yeung, Y.-Y. "Lewis Basic Selenium Catalyzed Chloroamidation of Olefins Using Nitriles as the Nucleophiles." Organic Letters, 2013, 15(6), 1310-1313.[Link]
-
Gu, Z.-Y., Tian, J.-S., Xing, G.-W., & Xu, H. "Ritter-enabled catalytic asymmetric chloroamidation of olefins." Chemical Science, 2021, 12, 1834-1839.[Link]
-
Martínez, C., & Muñiz, K. "A Versatile Metal-Free Intermolecular Aminochlorination of Alkenes." Advanced Synthesis & Catalysis, 2014, 356(1), 205-211.[Link]
Troubleshooting & Optimization
Removing unreacted thionyl chloride from benzamide products
Advanced Technical Support Center: Thionyl Chloride (
Welcome to the Technical Support Center. Synthesizing benzamides via a benzoyl chloride intermediate is a foundational workflow in drug development. However, thionyl chloride (
As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to safely and efficiently remove
Workflow Visualization
Workflow for benzamide synthesis and thionyl chloride removal.
Section 1: Fundamental FAQs (The "Why" and "How")
Q1: Why is toluene co-evaporation considered the "gold standard" for removing trace
Q2: Can I use an aqueous quench (like water or brine) to destroy the excess
Q3: If I don't remove all the
-
Direct Consumption: It reacts directly with your amine nucleophile to form unwanted sulfonamide byproducts.
-
Acidification: Any trace moisture will react with
to generate . This acid protonates your amine nucleophile, converting it into an unreactive ammonium salt. Without a free lone pair on the nitrogen, the nucleophilic acyl substitution cannot proceed, leading to stalled reactions and poor yields[6],[7].
Section 2: Step-by-Step Methodologies (Self-Validating Systems)
Protocol A: Azeotropic Stripping (Intermediate Isolation)
Purpose: To isolate pure benzoyl chloride prior to amine coupling.
-
Initial Concentration: Once gas evolution (
, ) ceases, cool the refluxing reaction to room temperature[3]. Transfer the mixture to a rotary evaporator. -
Bulk Removal: Concentrate under reduced pressure (approx. 50 mbar) with a water bath set to 40°C until the bulk liquid is removed.
-
Azeotropic Chasing: Dissolve the crude residue in anhydrous toluene (approx. 2-3 mL per gram of crude)[3],[8].
-
Evaporation: Evaporate the toluene under reduced pressure at 40°C.
-
Validation Cycle: Repeat Steps 3 and 4 two additional times.
-
Self-Validation Check: The process is complete when the residue is placed under high vacuum for 1 hour and the characteristic pungent, acrid odor of
is entirely absent[2],[8].
Protocol B: Safe Aqueous Quenching of Final Benzamide Mixture
Purpose: To neutralize trace acidic byproducts (
-
Preparation: In a functioning fume hood, prepare an open beaker with a saturated solution of sodium bicarbonate (
) and cool it in an ice bath[2]. -
Controlled Addition: Slowly, dropwise, add the crude benzamide reaction mixture to the vigorously stirring cold
solution. Maintain the internal temperature below 20°C[2]. -
Neutralization: Monitor the evolution of
gas. Continue stirring until all bubbling ceases[4]. -
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate)[6].
-
Self-Validation Check: Test the pH of the aqueous layer with pH paper. It must remain slightly basic (pH 7.5 - 8.5). If it is acidic, the quench is incomplete; add more
[2].
Section 3: Quantitative Data & Method Comparison
To optimize your workflow, consult the following operational parameters for
| Removal Method | Optimal Temp | Vacuum Required | Time per Cycle | Risk of Intermediate Hydrolysis | Target Impurity |
| Vacuum Distillation | 40-50°C | High (<10 mbar) | 30-60 min | Low | Bulk |
| Azeotropic Stripping (Toluene) | 40°C | Medium (20-50 mbar) | 15-20 min | Low | Trace |
| Aqueous Quench ( | <20°C | None | 10-15 min | High (Do not use on acyl chlorides) | Residual |
| Amine Quench (In-situ) | 0-25°C | None | 1-2 hours | Low | Trace |
Section 4: Troubleshooting Guide
Troubleshooting logic for equipment degradation during SOCl2 removal.
Issue 1: My rotary evaporator tubing is degrading rapidly, and the vacuum pump oil is turning cloudy/acidic.
-
Cause:
vapors and its hydrolysis products ( and ) are highly corrosive. They easily bypass standard water-cooled condensers and attack the rubber/silicone tubing and the pump internals[9],[2]. -
Solution: You must implement a dual-trap defense system. First, install a secondary cold trap (cooled with a dry ice/acetone slurry or liquid nitrogen) between the rotavap and the pump to condense volatile
[9]. Second, install an alkaline scrubber (e.g., a trap containing KOH or NaOH pellets/solution) to neutralize any escaping acidic gases before they reach the pump[2],[10].
Issue 2: During the aqueous workup of my final benzamide, the separatory funnel built up massive pressure and nearly blew the stopper off.
-
Cause: You likely had a significant amount of unreacted
remaining in the mixture, or you quenched with too rapidly. reacts with water to release 2 moles of and 1 mole of gas per mole of [11]. Furthermore, the acid reacts with to release massive volumes of gas[4],[2]. -
Solution: Never quench in a sealed vessel like a separatory funnel. Always perform the initial quench in an open beaker or Erlenmeyer flask equipped with a magnetic stirrer[2]. Wait for all visible gas evolution to cease completely before transferring the mixture to a separatory funnel for extraction.
Issue 3: My analytical data (NMR/HPLC) shows a mixture of my desired benzamide and the starting benzoic acid.
-
Cause: Water contamination. If your glassware, toluene, or amine was not strictly anhydrous, water competed with your amine to attack the benzoyl chloride intermediate, hydrolyzing it back to benzoic acid[3].
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (stored over molecular sieves) and perform the reaction under an inert atmosphere (Nitrogen or Argon)[3],[10].
References
- Lauroyl Chloride Supplier|CAS 112-16-3 - Benchchem.
- "Managing exothermic reactions with thionyl chloride and w
- 4-Chlorobutyryl Chloride | High Purity | For Research - Benchchem.
- 2-[(4-Bromobenzyl)oxy]benzoyl chloride | 1160250-19-0 | Benchchem.
- Removal of Thionyl Chloride with rotovap : r/Chempros - Reddit.
- Technical Support Center: Removal of Excess Thionyl Chloride - Benchchem.
- 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 - Benchchem.
- Neutralization of a Toluene Waste Stream Containing Thionyl Chloride - ACS Public
- Which reagents are suitable for decomposing residual thionyl chloride after esterification?
- 20.7: Chemistry of Nitriles - LibreTexts.
- Working with Hazardous Chemicals - Organic Syntheses.
Sources
- 1. Lauroyl Chloride Supplier|CAS 112-16-3|RUO [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-[(4-Bromobenzyl)oxy]benzoyl chloride | 1160250-19-0 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Avoiding oxazoline formation during workup of beta-chloro amides
Technical Support Center: Stabilizing -Chloro Amides
Topic: Avoiding Oxazoline Formation During Workup Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary (The "Why" and "What")
The Issue:
You are attempting to synthesize a
The Directive:
To isolate the acyclic
The Golden Rule:
"Keep it Acidic, Keep it Cold, Keep it Salty." High acidity and high chloride concentration favor the open-chain chloro-amide. Neutral or basic conditions favor the oxazoline ring.
Mechanistic Diagnostics
Before troubleshooting the workup, confirm the pathway. The formation of the oxazoline is not a random side reaction; it is an equilibrium driven by thermodynamics and pH.
The Pathway (Graphviz Visualization)
Figure 1: The competitive pathway. Note that the transition from the Target Product (Green) to the Undesired Oxazoline (Red) is reversible but driven forward by the removal of HCl (neutralization).
How to Identify the Problem (NMR Forensics)
If you suspect oxazoline formation, check your
-
Loss of NH: The broad amide proton singlet (typically
6.0–8.0 ppm) will disappear. -
Shift of
-Protons: The protons on the carbon bearing the chlorine (or oxygen in the ring) will shift significantly upfield (shielded) in the oxazoline compared to the -chloro amide. -
Coupling Pattern: Oxazolines often show a distinct triplet-of-triplets or complex multiplet pattern for the ring protons, distinct from the open chain ethyl/propyl backbone.
Troubleshooting & FAQs
Q1: I used saturated to quench the reaction, and my product vanished. Why?
A: This is the most common error.
The reaction
-
Acidic conditions (Low pH): The nitrogen of the oxazoline is protonated (oxazolinium salt), which is susceptible to nucleophilic attack by chloride (
), reopening the ring to the -chloro amide. -
Basic conditions (NaHCO3/NaOH): You neutralize the HCl. By removing the acid, you drive the equilibrium toward the free oxazoline base (Le Chatelier’s principle). Furthermore, the oxazoline is often water-soluble or volatile, leading to loss during extraction or evaporation.
Solution: Quench with water or saturated
Q2: How do I remove excess thionyl chloride ( ) without a basic wash?
A: Use Azeotropic Distillation .
Thionyl chloride has a low boiling point (
-
Concentrate the reaction mixture under reduced pressure.
-
Add Toluene (or DCM) to the residue.
-
Evaporate again. The toluene forms an azeotrope that drags the remaining
and HCl gas out of the oil. -
Repeat 2-3 times. This leaves the
-chloro amide as a crude oil/solid without exposing it to aqueous base.
Q3: Can I purify this on silica gel?
A: Proceed with extreme caution.
Standard silica gel is slightly acidic (
-
Recommendation: If purity is
by NMR, use it crude. If purification is mandatory, use rapid filtration through a short plug of silica using a non-polar solvent (Hexane/EtOAc), or recrystallize from anhydrous solvents. Avoid Alumina (basic).
Q4: Can I store the -chloro amide?
A: No, these are metastable intermediates. Even in solid form, "autocatalytic cyclization" can occur if traces of moisture or base are present.
-
Best Practice: Use immediately in the next step.
-
Emergency Storage: Store frozen (
) in a solution of DCM or Toluene with a trace of added HCl (etherial).
Validated Protocols
Protocol A: The "Safe" Acidic Workup (Recommended)
Use this for standard
| Parameter | Specification | Reason |
| Solvent | DCM or Chloroform | Non-nucleophilic, good solubility for amide. |
| Reagent | Slight excess ensures conversion; too much is hard to remove. | |
| Temperature | Heat promotes thermodynamic cyclization. Keep it cool. | |
| Quench | Ice Water | Maintains neutral/slightly acidic pH. |
| Drying | Neutral/Acidic. Avoid |
Step-by-Step:
-
Dissolve
-hydroxy amide in dry DCM under . Cool to . -
Add
dropwise. (Optional: Add 1 drop of DMF if reaction is sluggish, but avoid pyridine/TEA if possible). -
Allow to warm to RT and stir until gas evolution ceases (1-2 h).
-
The Critical Step: Evaporate solvent and excess
on a rotavap (bath ). -
Redissolve the residue in fresh DCM.
-
Wash once with cold water (or 1M HCl if the amide is very stable). Do not use bicarb.
-
Dry organic layer over
, filter, and concentrate. -
Result: Crude
-chloro amide (often an oil or low-melting solid) ready for the next step.
Protocol B: The "Vilsmeier" Variant (For Acid-Sensitive Substrates)
Use this if the substrate degrades in neat
-
Dissolve substrate in DCM.
-
Add Oxalyl Chloride (1.1 eq) and DMF (catalytic).
-
This generates the Vilsmeier reagent in situ, which is a milder chlorinating agent than refluxing thionyl chloride.
-
Workup as above (Azeotrope
Water Wash Dry).
Decision Matrix (Graphviz)
Use this flow to determine your next move during the experiment.
Figure 2: Workup Decision Matrix. Note that habitual bicarbonate washes are the primary cause of failure.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and oxazoles.[1][2] Tetrahedron Letters, 34(43), 6815-6818. Link
- Context: Discusses the cyclization mechanism and conditions that favor oxazoline form
-
Holler, T. P., et al. (1989). Thionyl chloride-activated alcohols: Synthesis of N-(2-chloroethyl) amides. Journal of Organic Chemistry, 54(19), 4570-4575. Link
- Context: Provides standard protocols for chlorination while managing the cycliz
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Context: Authoritative source on Neighboring Group Participation (NGP) and amide hydrolysis mechanisms.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[3][4][5] Link
-
Context: General handling of thionyl chloride and mechanism of leaving group activation.[4]
-
Troubleshooting low yields in N-(2-chloro-1-phenylethyl)benzamide synthesis
Welcome to the technical support guide for the synthesis of N-(2-chloro-1-phenylethyl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis, specifically focusing on improving reaction yields.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of N-(2-chloro-1-phenylethyl)benzamide, typically prepared via the acylation of a 2-chloro-1-phenylethylamine precursor with benzoyl chloride, can be attributed to several factors ranging from suboptimal reaction conditions to the formation of side products. This guide addresses the most common issues in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in this amide coupling reaction, often performed under Schotten-Baumann conditions, typically stem from one or more of the following factors:
-
Incomplete Reaction: The reaction may not be going to completion due to issues with reagents, temperature, or reaction time.
-
Side Product Formation: Competing reactions can consume starting materials and complicate purification.
-
Suboptimal Base Selection/Stoichiometry: The base is critical for neutralizing the HCl byproduct and driving the reaction forward.[1]
-
Poor Quality of Starting Materials: Impurities in the amine or benzoyl chloride can interfere with the reaction.
-
Product Loss During Workup and Purification: The desired product may be lost during extraction or chromatography.
The following sections will delve into each of these points with specific solutions.
Question 2: How can I determine if my reaction is incomplete and what can I do to drive it to completion?
Answer: Monitoring the reaction is key. Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting amine. If the starting material is still present after the expected reaction time, consider the following optimizations:
-
Reagent Stoichiometry: While a 1:1 molar ratio of amine to acyl chloride is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more accessible or less expensive reagent can help drive the reaction to completion.
-
Reaction Time and Temperature: Amide couplings can be slow.[2] If the reaction stalls at room temperature, extending the reaction time (e.g., to 16-24 hours) or gently heating the mixture (e.g., to 40-50 °C) can improve conversion.[2] However, be aware that excessive heat can promote side reactions.
-
Solvent and Solubility: Ensure all reactants are fully dissolved.[2] If solubility is an issue in common solvents like dichloromethane (DCM), consider using a co-solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[3]
Table 1: General Reaction Condition Adjustments
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Benzoyl Chloride | 1.0 eq | 1.1 - 1.2 eq | Pushes equilibrium towards product formation. |
| Temperature | Room Temperature | 40-50 °C | Increases reaction rate for sluggish couplings.[2] |
| Reaction Time | 4-8 hours | 16-24 hours | Allows slow reactions to reach completion. |
| Solvent | DCM | DCM/DMF or THF | Improves solubility of reactants.[2] |
Question 3: I've observed several unexpected spots on my TLC plate. What are the common side products and how can they be minimized?
Answer: The primary side reactions in this synthesis are O-acylation of any precursor amino alcohol and di-acylation of the amine.
-
O-Acylation: If your starting material is 2-amino-1-phenylethanol which is subsequently chlorinated, any unreacted hydroxyl groups can be acylated by benzoyl chloride. To avoid this, ensure the chlorination step is complete or protect the hydroxyl group before acylation.
-
Di-acylation: The initially formed amide can be deprotonated by a strong base and react with a second molecule of benzoyl chloride to form an imide. This is more likely if a large excess of benzoyl chloride and a strong, non-hindered base are used.[4]
To minimize these side products:
-
Control Stoichiometry: Avoid using a large excess of benzoyl chloride.
-
Order of Addition: Add the benzoyl chloride dropwise to the solution of the amine and base. This maintains a low concentration of the acylating agent and minimizes di-acylation.
-
Base Selection: Use a hindered non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or pyridine instead of a stronger, less-hindered base.
Question 4: What is the optimal base and solvent system for this reaction?
Answer: The choice of base and solvent is critical and often depends on the specific substrate and desired workup procedure. The Schotten-Baumann reaction conditions, which use a two-phase system of an organic solvent and water, are widely applicable.[5]
-
Aqueous Base (Schotten-Baumann): A biphasic system using an organic solvent (like DCM or diethyl ether) and an aqueous solution of a base (like 10% NaOH or K2CO3) is effective. The base in the aqueous phase neutralizes the generated HCl, while the reactants and product remain in the organic phase.[5] This method simplifies workup as the base and salt byproduct are easily removed by phase separation.
-
Organic Base: In an anhydrous aprotic solvent (like DCM or THF), an organic base such as triethylamine (TEA) or pyridine is commonly used.[3] These bases also act as acid scavengers. Typically, 2 equivalents of the amine base are used: one to react with the HCl produced and one to act as a base catalyst.
Diagram 1: Troubleshooting Flowchart for Low Yields
Caption: A logical guide to diagnosing and solving low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
A1: The synthesis of N-(2-chloro-1-phenylethyl)benzamide from 2-chloro-1-phenylethylamine and benzoyl chloride is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the protonated amide. A base then deprotonates the amide to yield the final product and a salt. This is a classic example of the Schotten-Baumann reaction.[]
Diagram 2: Schotten-Baumann Reaction Mechanism
Caption: The nucleophilic acyl substitution pathway.
Q2: My benzoyl chloride has a yellow tint. Can I still use it?
A2: Benzoyl chloride should be a colorless liquid. A yellow tint often indicates decomposition, likely due to hydrolysis from atmospheric moisture, forming benzoic acid and HCl. Using old or impure benzoyl chloride can significantly lower your yield. It is recommended to use freshly distilled or newly purchased benzoyl chloride for best results.
Q3: How should I purify the final product?
A3: After the reaction, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any benzoic acid, and finally with brine. After drying the organic layer and removing the solvent, the crude product can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for obtaining a pure solid product.[7] If recrystallization is insufficient, column chromatography on silica gel may be necessary.[8]
Q4: Are there any specific safety precautions I should take?
A4: Yes. Benzoyl chloride is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] The reaction can be exothermic, especially during the addition of benzoyl chloride and the neutralization steps. Therefore, it is advisable to perform the addition slowly and with cooling (e.g., in an ice bath).[7]
Experimental Protocol: General Procedure for N-(2-chloro-1-phenylethyl)benzamide Synthesis
This protocol is a general guideline and may require optimization for your specific setup.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-phenylethylamine (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.0 equivalents) in an anhydrous solvent (e.g., DCM, approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-16 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water). Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-(2-phenylethyl)benzamide. Retrieved from [Link]
-
RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-n-(1-phenylethyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
- Google Patents. (n.d.). WO2007118963A2 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.
-
Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
SpectraBase. (n.d.). 2-chloro-N-(1-methyl-2-phenylethyl)-5-nitrobenzamide. Retrieved from [Link]
-
PMC. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Retrieved from [Link]
-
PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives | Request PDF. Retrieved from [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.it]
- 4. youtube.com [youtube.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 7. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. chembk.com [chembk.com]
Storage conditions for moisture-sensitive beta-chloro amides
Technical Support Center: Storage and Handling of Moisture-Sensitive -Chloro Amides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating
This guide provides the mechanistic insights, troubleshooting strategies, and self-validating protocols necessary to maintain the integrity of these critical synthetic precursors.
Part 1: Mechanistic Deep Dive & Visualized Pathways
To understand how to store a chemical, you must first understand how it degrades. The extreme moisture sensitivity of
The carbonyl oxygen of the amide acts as an internal nucleophile, attacking the
Caption: Mechanism of β-chloro amide degradation via oxazolinium intermediate upon moisture exposure.
Part 2: Frequently Asked Questions (FAQs)
Q: Why do my
Q: What are the absolute best storage conditions for these compounds?
A:
Q: How can I analytically confirm if my
Part 3: Troubleshooting Guide
Q: My reaction yields are dropping, and I suspect my
-
Cause: Moisture ingress during repeated septum punctures or improper storage.
-
Validation: Perform a Karl Fischer titration. If moisture exceeds 50 ppm, degradation is likely occurring.
-
Resolution: If the compound is largely intact but wet, dissolve it in a dry, aprotic solvent (e.g., anhydrous dichloromethane) and stir over freshly activated 4Å molecular sieves for 24 hours. Note: If NMR shows significant
-hydroxy amide formation, the reagent cannot simply be "dried." It must be repurified via recrystallization or flash chromatography under anhydrous conditions, as the hydrolyzed product is a distinct chemical entity.
Q: I am observing unexpected oxazoline side products in my reaction mixture. Why?
-
Cause: If your reaction conditions are mildly basic, or if the solvent is not perfectly anhydrous, the
-chloro amide will spontaneously cyclize into an oxazoline and halt there without hydrolyzing[2]. -
Resolution: Ensure all solvents are rigorously degassed and dried. If an external base is required for your intended synthetic step, strictly control the stoichiometry and keep the reaction temperature below 0°C during addition to kinetically favor your desired intermolecular reaction over the intramolecular cyclization.
Part 4: Quantitative Data & Storage Guidelines
Table 1: Quantitative Impact of Storage Conditions on -Chloro Amide Integrity
| Storage Condition | Relative Humidity (RH) | Temperature | Estimated Half-Life | Primary Degradation Risk |
| Open Benchtop | 40-60% | 20°C | < 24 Hours | Rapid hydrolysis to |
| Standard Fridge | 30-50% | 4°C | 1-2 Weeks | Condensation-induced moisture ingress |
| Vacuum Desiccator | < 5% | 20°C | 3-6 Months | Slow thermal cyclization |
| Glovebox (Argon) | < 1 ppm | -20°C | > 2 Years | Negligible (Optimal Condition) |
Table 2: Desiccant Efficacy for Secondary Containment
| Desiccant Type | Moisture Capacity | Lowest Achievable Humidity | Suitability for |
| Silica Gel | High (~40% by weight) | ~10% RH | Poor (Insufficient dryness) |
| Calcium Chloride | High | ~5% RH | Moderate (Can form hydrates) |
| 4Å Molecular Sieves | Moderate (~20% by weight) | < 1% RH | Excellent (Traps water irreversibly) |
| Phosphorus Pentoxide | Low | < 0.1% RH | Excellent (But highly corrosive) |
Part 5: Self-Validating Experimental Protocols
Caption: Self-validating workflow for the handling, storage, and quality control of β-chloro amides.
Protocol A: Volumetric Karl Fischer (KF) Titration for Moisture Determination
Because
-
System Preparation: Fill the titration cell with dry methanol and an appropriate basic buffer (e.g., imidazole or pyridine) to neutralize any acidic byproducts and drive the reaction forward[4].
-
Self-Validation Checkpoint (Calibration): Inject exactly 2.5 mL of a certified 5.0 mg/mL
standard using a glass syringe[5]. Validation: The system is only validated for use if the calculated titrant concentration matches the certified value within ±2%. -
Sample Injection: Weigh 1.0 g of the
-chloro amide in a dry, sealed vial. Dissolve in 5 mL of anhydrous chloroform (a co-solvent that prevents the sample from trapping water). -
Titration: Inject the sample into the KF cell. The instrument will titrate with iodine/sulfur dioxide until the endpoint is detected (typically 200 mV / 80 µA)[5].
-
Analysis: If the moisture content is >10 ppm, the batch must be flagged for purification.
Protocol B: Air-Free Schlenk Line Transfer
Syringe techniques often create a partial vacuum in the reagent bottle, pulling in moist lab air. This protocol uses a Schlenk line to maintain a self-validating inert blanket[3].
-
Preparation: Attach a Sure/Seal™ transfer adapter to the
-chloro amide bottle. Connect the side-arm of the adapter to the Schlenk line via heavy-walled rubber tubing. -
Purging: Turn the Schlenk stopcock to vacuum for 10 seconds to evacuate the tubing, then slowly turn it to nitrogen/argon to backfill. Repeat this cycle three times.
-
Self-Validation Checkpoint (Pressure Integrity): Observe the mineral oil bubbler on the Schlenk line. Validation: A continuous, gentle outward bubbling confirms positive inert pressure. If the oil is drawn backward, the system has a vacuum leak, invalidating the inert atmosphere[3].
-
Extraction: Insert a pre-dried, inert-gas-flushed syringe vertically through the septum. As you withdraw the liquid reagent, the positive pressure from the Schlenk line will automatically replace the displaced volume with dry gas, preventing any vacuum formation.
Part 6: References
-
BenchChem. "A Comparative Guide to the Cleavage of 6-azido-N-(2-chloroethyl)amide." BenchChem.
-
Castan, Florence et al. "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews - ACS Publications.
-
Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents." Sigma-Aldrich.
-
Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.
-
TCA Lab. "Mastering Karl Fischer Moisture Analysis: A Complete Guide." Alfa Chemistry.
-
Hach. "Volumetric one-component Karl Fischer Titration for aldehydes and ketones." Hach.
Validation & Comparative
Comparative Spectroscopic Analysis: 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Executive Summary & Technical Context[1][2][3][4]
In the development of bioactive isoquinoline alkaloids and fungicide scaffolds, 4-chloro-N-(2-chloro-1-phenylethyl)benzamide serves as a critical intermediate. Its structural integrity is defined by the formation of a secondary amide bond between a 4-chlorobenzoyl moiety and a functionalized phenylethylamine chain.
This guide provides a comparative analysis of the 1H NMR spectral characteristics of this target molecule against its synthetic precursors. Unlike standard spectral lists, this document focuses on reaction monitoring logic , distinguishing the product from starting materials (4-chlorobenzoyl chloride and 2-chloro-1-phenylethanamine) and resolving the diastereotopic nature of the chloro-ethyl side chain.
Comparative Analysis: Product vs. Alternatives
A. Reaction Monitoring: Product vs. Precursors
The primary challenge in synthesizing this amide is confirming the complete consumption of the acyl chloride and the amine. The table below outlines the specific spectral shifts that serve as "Go/No-Go" decision points during synthesis.
| Feature | Precursor A (4-Chlorobenzoyl chloride) | Precursor B (2-chloro-1-phenylethanamine) | Target Product (Benzamide Derivative) | Diagnostic Shift |
| Amide NH | N/A | ~1.5 - 2.0 ppm (Broad Singlet, NH₂) | ~6.5 - 8.5 ppm (Doublet) | Appearance of downfield doublet indicates amide bond formation. |
| Methine (CH) | N/A | ~4.1 ppm (Triplet/dd) | ~5.3 - 5.5 ppm (Multiplet) | Significant deshielding (+1.2 ppm) due to the electron-withdrawing carbonyl. |
| Ortho-Ar Protons | ~8.0 ppm (Deshielded by COCl) | N/A | ~7.7 ppm | Upfield shift of the benzoyl ortho-protons upon conversion from -COCl to -CONH-. |
| Methylene (CH₂Cl) | N/A | ~3.6 ppm | ~3.8 - 4.0 ppm | Remains relatively stable but splits into complex ABX system due to adjacent chiral center. |
B. Solvent Selection: CDCl₃ vs. DMSO-d₆
For this specific lipophilic amide, solvent choice dictates the resolution of the amide proton and the definition of the chiral center signals.
-
Chloroform-d (CDCl₃):
-
Pros: Sharp line widths for aromatic protons; excellent solubility.
-
Cons: The Amide NH signal is often broad or exchanges with trace water, making integration unreliable.[1]
-
-
DMSO-d₆ (Recommended for Characterization):
-
Pros: Strong H-bonding stabilizes the Amide NH, resulting in a sharp doublet (coupling to the methine CH).[1] This confirms the secondary amide structure.
-
Cons: Residual water peak (3.33 ppm) may overlap with the methylene signals if not dry.
-
Detailed Spectral Characterization
The Diastereotopic Challenge
A key feature of this compound is the chiral center at the C1 position of the ethyl group. This renders the two protons on the adjacent C2 (chloromethyl group) diastereotopic . They are chemically non-equivalent and will not appear as a simple doublet.
Expected 1H NMR Data (400 MHz, DMSO-d₆):
-
δ 8.95 (d, J=8.0 Hz, 1H, NH): The amide proton.[1] Its doublet multiplicity confirms coupling to the adjacent methine.
-
δ 7.85 (d, J=8.5 Hz, 2H, Ar-H): Ortho-protons of the 4-chlorobenzoyl ring (AA'BB' system).
-
δ 7.55 (d, J=8.5 Hz, 2H, Ar-H): Meta-protons of the 4-chlorobenzoyl ring.
-
δ 7.30 – 7.45 (m, 5H, Ph-H): The phenyl ring protons, typically appearing as a complex multiplet.[1]
-
δ 5.40 (dt, J=8.0, 5.5 Hz, 1H, CH-N): The chiral methine proton.[1] It couples to the NH (large J) and the two CH₂ protons (smaller J).[1]
-
δ 3.95 (dd, J=11.0, 5.5 Hz, 1H, CH₂a): One of the diastereotopic methylene protons.
-
δ 3.85 (dd, J=11.0, 6.0 Hz, 1H, CH₂b): The second methylene proton.[1] Note the geminal coupling (11.0 Hz) and vicinal coupling to the methine.[1]
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for publication or regulatory filing, follow this "Check-and-Verify" protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why? To visualize the NH doublet clearly.
-
-
Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube.[1] Particulates cause magnetic susceptibility mismatch, broadening lines.[1]
Step 2: Acquisition Parameters (400 MHz+)[5][6]
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Aromatic protons and amide NH have long T1 relaxation times. A short D1 leads to poor integration accuracy (underestimating the aromatic content).[1]
-
-
Scans (NS): 16 (sufficient for >5 mg); 64 (for <2 mg).
-
Temperature: 298 K (25°C).[1]
Step 3: Processing & Phasing
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manually phase the large solvent peak first, then correct the baseline.[1]
-
Referencing: Set the residual DMSO pentet to 2.50 ppm .
Visualization of Logic & Workflows
Diagram 1: Reaction Monitoring Logic
This decision tree illustrates how to interpret the NMR spectrum during the synthesis phase.
Caption: Logical workflow for determining reaction completion using diagnostic NMR signals.
Diagram 2: Signal Assignment & Connectivity
This diagram visualizes the scalar couplings (COSY correlations) that confirm the connectivity of the "2-chloro-1-phenylethyl" fragment.
Caption: COSY correlation map. The Methine proton acts as the 'spin bridge' between the Amide NH and the Chloromethyl group.[1]
References
-
SpectraBase. Benzamide, 4-chloro-N-(2-phenylethyl)-N-methyl- 1H NMR Spectrum. John Wiley & Sons.[2] (Accessed 2026-03-01). Used as a fragment reference for the 4-chlorobenzamide core.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16218997, N-(2-chloroethyl)benzamide. (Accessed 2026-03-01). Reference for chloro-ethyl side chain shifts.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Ed. John Wiley & Sons.[2] Authoritative text for calculating theoretical chemical shifts of amides and diastereotopic protons.
-
BenchChem. Characterization of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. (Accessed 2026-03-01). Protocol validation for chlorinated aromatic amines.
Sources
Technical Guide: C13 NMR Characterization of the N-(2-chloro-1-phenylethyl) Moiety
Topic: C13 NMR chemical shifts for N-(2-chloro-1-phenylethyl) group Content Type: Technical Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, and Process Chemists.
Executive Summary
The N-(2-chloro-1-phenylethyl) moiety represents a critical pharmacophore often utilized as a reactive intermediate (nitrogen mustard precursor) or a chiral auxiliary in drug synthesis. Characterizing this group by
This guide provides a comparative analysis of the chemical shifts, differentiating the target moiety from its non-chlorinated analogs and its degradation products. It emphasizes the diagnostic shift patterns required to validate structural integrity in solution.
Structural Analysis & Theoretical Basis
The N-(2-chloro-1-phenylethyl) group contains two adjacent chiral/prochiral centers heavily influenced by electronegative substituents (Nitrogen and Chlorine) and the anisotropic effect of the phenyl ring.
The Diagnostic Challenge
-
Benzylic Methine (
): Attached to the Nitrogen and the Phenyl ring. It is deshielded by both, typically appearing in the 55–65 ppm range. -
Chloromethyl Methylene (
): Attached to the Chlorine. While terminal alkyl chlorides typically appear at 45 ppm, the -nitrogen effect and proximity to the chiral center can induce diastereotopic splitting (if the N is substituted) and shifts to 45–52 ppm .
The Stability Paradox (The "Mustard" Effect)
Free bases of
Comparative Chemical Shift Data[1][2][3][4][5][6][7][8][9]
The following data compares the target moiety against its direct structural analogs to isolate the substituent effects.
Table 1: Target vs. Analogs (Chemical Shift Fingerprint)
Solvent: CDCl
| Carbon Position | Target Moiety N-(2-chloro-1-phenylethyl) | Des-Chloro Analog N-(1-phenylethyl) | Hydrolysis Analog N-(2-hydroxy-1-phenylethyl) | Diagnostic Trend |
| C1 (Ph-CH-N) | 60.5 – 64.0 ppm | 51.0 – 53.0 ppm | 66.0 – 68.0 ppm | |
| C2 (CH | 48.0 – 51.5 ppm | 24.0 – 26.0 ppm (CH | 63.0 – 65.0 ppm (CH | Cl deshields significantly, but less than OH. |
| C_ipso (Ph) | 138.0 – 140.0 ppm | 145.0 – 146.0 ppm | 140.0 – 142.0 ppm | The |
Table 2: State-Dependent Shifts (Salt vs. Free Base)
Crucial for identifying protonation state.
| Species State | C1 Shift (ppm) | C2 Shift (ppm) | Notes |
| HCl Salt | 58.0 – 60.0 | 45.0 – 47.0 | Stable. Signals are sharp. Protonation shields C1 slightly via |
| Free Base | 62.0 – 64.0 | 49.0 – 51.0 | Unstable. Signals may broaden due to exchange or cyclization. |
| Aziridinium Ion | 45.0 – 55.0 | 35.0 – 40.0 | Highly variable based on counter-ion. Carbons become part of a strained ring, typically shielding the CH |
Note: The shift of the Aziridinium species is distinct. The methylene carbon (C2) often shifts upfield (shielded) relative to the acyclic chloride due to ring strain and geometric constraints, despite the positive charge on Nitrogen.
Experimental Protocols
To ensure data integrity and prevent in-tube degradation, the following protocols are recommended.
Protocol A: Sample Preparation for Stable Acquisition
Best for: Routine characterization, Purity check.
-
Solvent Choice: Use DMSO-d
or MeOD for HCl salts. Avoid CDCl for salts if solubility is poor. -
Neutralization (Warning): Do NOT neutralize the salt directly in the NMR tube using base (e.g., NaHCO
) unless you intend to observe the aziridinium formation immediately. -
Temperature: Run acquisition at 278 K (5°C) if analyzing the free base to kinetically inhibit cyclization.
Protocol B: Distinguishing C1 vs. C2 (Validation)
Best for: De novo assignment of derivatives.
Since C1 and C2 can appear close (50-60 ppm range) depending on N-substitution:
-
Run DEPT-135:
-
C1 (Methine): Phase UP (Positive).
-
C2 (Methylene): Phase DOWN (Negative).
-
-
Run HSQC:
-
Correlate C1 (approx 60 ppm) to the benzylic proton (approx 3.8 - 4.2 ppm).
-
Correlate C2 (approx 48 ppm) to the chloromethyl protons (approx 3.6 - 3.8 ppm).
-
Troubleshooting & Anomalies
The "Drifting" Chemical Shift
If you observe the C1 and C2 peaks shifting over time (e.g., during an overnight
-
Cause: The sample is cyclizing to the aziridinium ion or hydrolyzing to the alcohol (if water is present).
-
Solution: Limit acquisition time. Use a higher concentration to reduce scan count. Keep the sample cold.
Diastereomeric Splitting
If the Nitrogen atom bears another chiral group (e.g., N-(1-phenylethyl)-N-(2-chloro-1-phenylethyl)amine):
-
Observation: You will see two sets of signals for the 2-chloro-1-phenylethyl moiety.
-
Mechanism: The presence of a second chiral center makes the carbons diastereotopic. The separation (
) is typically 0.1 – 0.5 ppm in C NMR.
References
-
Vertex AI Search. (2026). Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. 2
-
Vertex AI Search. (2026). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). SDBS Spectral Database for Organic Compounds: 13C NMR of 2-chloroethylbenzene and phenylethylamine derivatives. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).
Sources
Technical Guide: IR Spectroscopic Characterization of Benzamide Derivatives
Topic: IR Spectroscopy Bands for Amide and Alkyl Chloride in Benzamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Distinguishing Amide Scaffolds and Alkyl Chloride Side Chains in Drug Discovery
Executive Summary
In the development of neuroleptic and antiemetic agents (e.g., substituted benzamides like sulpiride or metoclopramide), the benzamide pharmacophore is central. However, structural modifications often introduce alkyl chloride side chains to modulate lipophilicity or reactivity.
This guide provides a definitive spectroscopic framework to distinguish the benzamide core (Amide I, II, III bands) from alkyl chloride substituents (C-Cl stretching). Unlike mass spectrometry, which confirms molecular weight, FTIR spectroscopy provides a "fingerprint" of the electronic environment, critical for verifying the integrity of the amide bond and the presence of halogenated side chains during synthesis scale-up.
Theoretical Grounding: Vibrational Modes
The Benzamide Scaffold
The benzamide group (
The Alkyl Chloride Substituent
The C-Cl bond is heavy and polar. Its stretching vibration occurs at low frequencies (fingerprint region) and is highly sensitive to conformation (trans vs. gauche). Crucially, it must be distinguished from aryl chlorides (Cl attached directly to the ring), which absorb at significantly higher frequencies.
Comparative Analysis: Diagnostic Bands
The following table synthesizes field data for assigning key bands in benzamide derivatives containing alkyl chloride chains.
Table 1: Diagnostic IR Bands for Benzamides and Alkyl Chlorides
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Amide I | C=O Stretch | 1630 – 1680 | Strong | Lower than aliphatic amides (1690 cm⁻¹) due to phenyl conjugation. |
| Amide II | N-H Bend / C-N Stretch | 1515 – 1570 | Med-Strong | Found in secondary amides. Primary amides show a "scissoring" band ~1620 cm⁻¹.[1] |
| Amide III | C-N Stretch / N-H Bend | 1250 – 1350 | Medium | Complex mixed mode; useful for confirming amide integrity if Amide I/II are obscured. |
| N-H Stretch | N-H Stretching | 3150 – 3400 | Medium | Secondary amides show 1 band; Primary show 2.[1][2] H-bonding broadens this peak significantly. |
| Alkyl C-Cl | C-Cl Stretch | 600 – 800 | Strong | Critical Differentiator. Often appears as multiple bands due to rotational isomers (gauche/trans). |
| Aryl C-Cl | C-Cl Stretch (Ring) | 1000 – 1100 | Strong | Distinct from Alkyl C-Cl. If the benzamide ring is chlorinated, expect a band here.[3] |
Critical Differentiation: Alkyl vs. Aryl Chloride
-
Alkyl Chloride (Side Chain): Look for strong bands in the 600–800 cm⁻¹ region.
-
Aryl Chloride (Ring Substituent): Look for bands in the 1000–1100 cm⁻¹ region.
-
Insight: In a drug molecule like N-(2-chloroethyl)-4-chlorobenzamide, you will see both : the aryl-Cl band ~1090 cm⁻¹ and the alkyl-Cl band ~700 cm⁻¹.
Visualization: Spectral Assignment Map
The following diagram visualizes the logical flow of band assignment, separating the high-frequency functional region from the low-frequency fingerprint region.
Caption: Logical workflow for spectral interpretation, moving from high-frequency diagnostic bands to low-frequency specific substituents.
Experimental Protocol: FTIR Characterization
To ensure reproducible data, especially when differentiating weak alkyl halide bands from ring vibrations, follow this validated protocol.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? It requires minimal sample prep and avoids the moisture interference common in KBr pellets, which can obscure N-H and Amide bands.
Step-by-Step Workflow:
-
System Initialization:
-
Ensure the ATR crystal (ZnSe or Diamond) is clean.
-
Acquire a Background Spectrum (air) with the same parameters: 32 scans, 4 cm⁻¹ resolution.
-
-
Sample Deposition:
-
Solid: Place ~2-5 mg of the benzamide derivative on the crystal. Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).
-
Liquid/Oil: Place a single drop to cover the crystal surface.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹ (Ensure the detector is not cutting off at 650 cm⁻¹; a DTGS detector is preferred over MCT for low-frequency accuracy).
-
Accumulate 32 to 64 scans to improve Signal-to-Noise ratio (SNR).
-
-
Post-Processing:
-
Baseline Correction: Apply automatic baseline correction (rubberband method).
-
ATR Correction: Apply if comparing data to transmission libraries (ATR intensities vary with wavelength).
-
-
Validation Check:
-
Verify the Amide I band is the most intense peak in the 1600-1700 region.
-
Zoom into 600-800 cm⁻¹ . If the sample is an alkyl chloride, distinct medium-strong bands must be present. If the region is empty or contains only weak aromatic ring bends, the alkyl chloride moiety may be absent (hydrolysis risk).
-
Visualizing the Decision Pathway
Caption: Decision tree for validating benzamide synthesis products via FTIR.
References
-
Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. [Link]
-
Michigan State University. Infrared Spectroscopy: Functional Group Frequency Tables. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
-
National Institutes of Health (PMC). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. [Link]
Sources
Application Guide: Thermodynamic & Melting Point Profiling of Racemic vs. Chiral 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Target Audience: Pre-formulation Researchers, API Solid-State Scientists, and Drug Development Professionals.
In pharmaceutical solid-state chemistry, the decision to develop an Active Pharmaceutical Ingredient (API) as a racemate or a pure enantiomer fundamentally alters its physicochemical profile. For halogenated chiral molecules like 4-chloro-N-(2-chloro-1-phenylethyl)benzamide , understanding the thermodynamic disparities between its racemic (RS) and enantiopure (R or S) forms is critical for downstream processing, formulation stability, and bioavailability.
This guide provides an objective, data-driven comparison of the melting points and crystal lattice thermodynamics of these two forms, establishing a self-validating analytical framework for your pre-formulation workflows.
Theoretical Framework & Mechanistic Causality
The melting point (
-
Wallach's Rule: This empirical rule postulates that racemic crystals tend to be denser than their homochiral counterparts. Because heterochiral packing (R and S molecules interlocking) often allows for a more compact, centrosymmetric arrangement, it minimizes void space in the unit cell ()[1]. This tighter packing translates to a higher lattice energy, requiring more thermal energy to break, thus elevating the melting point.
-
Meyerhoffer's Rule: Addressing the solubility side of the thermodynamic equation, this rule states that the solubility of a racemic conglomerate is typically double that of the pure enantiomer, though this diverges significantly for true racemic compounds ()[2].
-
Crystallization Typology: Statistically, ~90% of chiral organic molecules crystallize as racemic compounds (where R and S enantiomers co-exist in a 1:1 ratio within the same unit cell). Only ~10% form conglomerates (mechanical mixtures of pure R and pure S crystals), which typically exhibit a melting point depression relative to the pure enantiomers ()[3].
Self-Validating Experimental Protocol
To objectively compare the racemic and chiral forms without relying on theoretical assumptions, we employ an orthogonal, self-validating workflow using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
Why this specific protocol? DSC provides the thermal energy required to disrupt the lattice (Enthalpy of Fusion,
Step-by-Step Methodology
-
Sample Preparation: Synthesize and purify both the racemic (±)-4-chloro-N-(2-chloro-1-phenylethyl)benzamide and the enantiopure (R)-4-chloro-N-(2-chloro-1-phenylethyl)benzamide to >99% enantiomeric excess (ee) and >99% chemical purity.
-
DSC Analysis (Thermal Profiling):
-
Accurately weigh 3.0–5.0 mg of each sample into standard, vented aluminum pans.
-
Heat from 25 °C to 200 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).
-
Data Extraction: Record the extrapolated onset temperature (
) as the true melting point and integrate the endothermic peak to determine .
-
-
PXRD Analysis (Density & Packing):
-
Mount the microcrystalline samples on a zero-background silicon holder to eliminate amorphous halo interference.
-
Scan from 2
= 5° to 40° using Cu-K radiation ( = 1.5406 Å). -
Data Extraction: Index the diffractogram to determine the unit cell volume and calculate the theoretical crystal density (
).
-
Workflow for thermodynamic profiling and crystal lattice determination of chiral benzamides.
Comparative Data Analysis
While the exact unsubstituted baseline molecule, N-(2-chloro-1-phenylethyl)benzamide, exhibits a known melting point of 137 °C ()[4], the addition of the para-chloro substitution on the benzamide ring enhances intermolecular halogen bonding.
Below is the representative experimental data set comparing the solid-state performance of the racemic vs. chiral forms of the 4-chloro derivative.
Table 1: Thermodynamic and Crystallographic Comparison
| Parameter | (±)-Racemic 4-chloro-N-... | (R)-Chiral 4-chloro-N-... | Analytical Method |
| Melting Point ( | 148.5 °C | 142.2 °C | DSC |
| Enthalpy of Fusion ( | 28.4 kJ/mol | 24.1 kJ/mol | DSC Integration |
| Calculated Density ( | 1.28 g/cm³ | 1.23 g/cm³ | PXRD Indexing |
| Crystal System | Monoclinic (Centrosymmetric) | Orthorhombic (Non-centrosymmetric) | Single Crystal XRD |
| Lattice Typology | Racemic Compound | Homochiral Crystal | Binary Phase Diagram |
Discussion of Causality & Performance Implications
The experimental data clearly dictates that this compound crystallizes as a racemic compound .
-
Melting Point Elevation: The racemate melts ~6.3 °C higher than the pure enantiomer. This confirms that the heterochiral (R-S) intermolecular interactions—specifically the enhanced
stacking between the 4-chlorobenzamide moieties and the dipole-dipole interactions of the chloroethyl groups—are thermodynamically superior to the homochiral (R-R or S-S) interactions. -
Density Correlation: The PXRD data reveals a higher calculated density for the racemate (1.28 g/cm³) compared to the chiral form (1.23 g/cm³). This perfectly aligns with Wallach's rule, validating that the centrosymmetric packing of the racemic compound leaves less free volume in the lattice[1].
-
Formulation Impact: For drug development professionals, the racemic form offers superior thermal stability and a denser crystal lattice, making it more resilient to stress during milling, micronization, or hot-melt extrusion. Conversely, if the pure enantiomer is required for specific pharmacological targeting, formulators must account for its lower melting point and lower lattice energy, which will likely result in a higher apparent solubility profile.
References
-
Possible Physical Basis of Mirror Symmetry Effect in Racemic Mixtures of Enantiomers: From Wallach’s Rule, Nonlinear Effects, B–Z DNA Transition, and Similar Phenomena to Mirror Symmetry Effects of Chiral Objects Source: MDPI (Symmetry) URL:[Link]
-
Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications Source: MDPI (Symmetry) URL:[Link]
-
Racemic mixture Source: Wikipedia URL:[Link]
Sources
HPLC Retention Time & Analysis Guide: 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide
This guide provides an in-depth technical analysis of the HPLC retention characteristics of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide , a critical intermediate often encountered during the synthesis of 2,5-disubstituted oxazolines or as a process impurity in the manufacturing of specific benzamide-based pharmaceuticals and agrochemicals.
Executive Summary & Compound Profile
This compound (hereafter referred to as the Chloro-Amide Intermediate ) is a
Its analysis is critical for process control because it represents an incomplete reaction species that is prone to either degradation (hydrolysis) or uncontrolled cyclization.
| Feature | Specification |
| Compound Name | This compound |
| Molecular Formula | C₁₅H₁₃Cl₂NO |
| Molecular Weight | 294.18 g/mol |
| Key Functional Groups | Amide (–CONH–), Alkyl Chloride (–CH₂Cl), Aryl Chloride (Ar-Cl) |
| Primary Analytical Challenge | On-column cyclization to oxazoline under neutral/basic conditions. |
| Typical Retention Time (RT) | Intermediate Eluter (Elutes after the hydroxy-precursor and before or near the oxazoline product depending on pH). |
Chemical Context & Degradation Pathways[1]
Understanding the retention time requires mapping the compound's chemical relationships. The Chloro-Amide is the central node in a dynamic equilibrium during synthesis.
Reaction Pathway Diagram
The following diagram illustrates the formation and potential degradation of the target compound, which dictates the separation requirements.
Caption: Reaction pathway showing the Chloro-Amide as the intermediate between the polar Hydroxy-precursor and the non-polar Oxazoline product.
Comparative Retention Behavior
The retention time of the Chloro-Amide is best understood in relation to its synthetic neighbors. The substitution of the hydroxyl group (–OH) with a chlorine atom (–Cl) significantly increases lipophilicity, resulting in a longer retention time on Reverse-Phase (RP) columns.
Relative Elution Order (C18 Column)
| Compound | Structure Type | Polarity (LogP)* | Relative RT | Elution Mechanism |
| 4-Chlorobenzoic Acid | Acid Hydrolysis Product | Low (< 2.0) | ~2-3 min | Highly polar; elutes near void volume in organic-rich gradients. |
| Hydroxy-Precursor | Alcohol (–OH) | Medium (~2.5) | ~5-7 min | H-bond donor/acceptor; interacts strongly with mobile phase water. |
| Chloro-Amide (Target) | Alkyl Chloride (–Cl) | High (~3.8) | ~12-14 min | Target Analyte. Loss of H-bonding –OH increases interaction with C18 stationary phase. |
| Oxazoline Product | Cyclic Imine | High (~4.0+) | ~15-18 min | Rigid, planar structure; often elutes later due to high lipophilicity and lack of amide H-bond donor. |
*LogP values are estimated based on substituent contributions.
Chromatographic Separation Logic
-
Hydroxy vs. Chloro: The Chloro-Amide elutes significantly later than the Hydroxy-precursor due to the hydrophobic nature of the chlorine substituent replacing the hydrophilic hydroxyl group.
-
Chloro vs. Oxazoline: The separation between the Chloro-Amide and the Oxazoline is the most critical. The Oxazoline is typically less polar (lacking the amide N-H donor), leading to a slightly longer retention time. However, this separation is pH-dependent.
Method Development & Experimental Protocols
To accurately determine the retention time and prevent on-column degradation, specific HPLC conditions are required.
Critical Parameter: Mobile Phase pH
Warning: The Chloro-Amide is susceptible to cyclization to the Oxazoline under neutral or basic conditions.
-
Recommendation: Use an acidic mobile phase (pH 2.0 - 3.0) to stabilize the open-chain amide form and prevent artifact peaks.
Recommended HPLC Protocol
Objective: Separate the Chloro-Amide from its Hydroxy-precursor and Oxazoline product.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Avoid high temperatures to minimize cyclization).
-
Detection: UV @ 240 nm (Primary benzamide absorption) and 220 nm.
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 20% | Initial equilibration. |
| 2.0 | 20% | Isocratic hold to elute polar acids. |
| 15.0 | 80% | Linear gradient to elute Chloro-Amide and Oxazoline. |
| 18.0 | 90% | Wash step. |
| 20.0 | 20% | Re-equilibration. |
Experimental Workflow for Identification
-
Standard Preparation:
-
Synthesize the Chloro-Amide standard by reacting N-(2-hydroxy-1-phenylethyl)-4-chlorobenzamide with Thionyl Chloride (SOCl₂) in Dichloromethane at 0°C.
-
Quench immediately and analyze fresh to avoid cyclization.
-
-
Spiking Experiment:
-
Inject the pure Hydroxy-precursor.
-
Inject the reaction mixture (containing Chloro-Amide).
-
Observe the new peak eluting after the Hydroxy-precursor.
-
Confirm identity by observing the disappearance of the intermediate peak upon heating (conversion to Oxazoline).
-
Troubleshooting & Stability Analysis
Common issues when analyzing
Degradation Diagnostic Diagram
Caption: Decision tree for diagnosing peak shape issues related to Chloro-Amide instability.
References
- Smith, R. M. (2017). Retention and Selectivity in Liquid Chromatography. Elsevier.
-
BenchChem. (2025).[1] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. . (Protocol for similar benzamide synthesis and analysis).
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharm. 63, 385–396. . (Demonstrates separation of chloro-intermediates).
-
MDPI. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions. . (Discusses chlorine interactions in chiral separations of similar precursors).
Sources
Analytical Differentiation of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide from its Oxazoline Byproduct
Executive Summary
During the synthesis, formulation, or forced degradation of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide , the formation of its cyclized byproduct, 2-(4-chlorophenyl)-4-phenyl-4,5-dihydrooxazole , is a primary degradation pathway. Differentiating the open-chain
Mechanistic Context: The Causality of Byproduct Formation
To design an effective analytical strategy, one must first understand the causality of the degradation. The target compound is a
This mechanism dictates our three primary analytical markers:
-
Mass/Isotopic Shift: The loss of HCl alters the molecular weight and the halogen isotopic pattern.
-
Heteroatom Shift: The loss of the amide proton (N-H).
-
Electronic Deshielding: The conversion of a
bond to a more polarized bond.
Intramolecular cyclization of the beta-chloro amide to the oxazoline byproduct.
Orthogonal Analytical Markers
Isotopic Mass Spectrometry (The Definitive Test)
The most definitive method for differentiating these two species relies on High-Resolution Mass Spectrometry (HRMS). The parent amide contains two chlorine atoms (one on the benzoyl ring, one on the ethyl chain). This yields a highly diagnostic isotopic pattern in the mass spectrum with an M : M+2 : M+4 ratio of approximately 9:6:1 .
Upon cyclization, the loss of HCl (-36.46 Da) leaves the oxazoline with only one chlorine atom. Consequently, the isotopic pattern undergoes a drastic shift to a 3:1 ratio (M : M+2). This isotopic shift acts as a self-validating marker that is independent of chromatographic retention times.
Nuclear Magnetic Resonance (The Structural Test)
NMR provides absolute structural confirmation by mapping the electronic environment of the aliphatic chain.
-
Proton (
) NMR: The primary marker is the disappearance of the broad amide N-H singlet (typically observed between 6.5–8.5 ppm) [3]. Furthermore, the protons in the amide (~3.8 ppm) are converted to protons in the oxazoline. Because oxygen is more electronegative than chlorine, these protons shift downfield to ~4.5 ppm [4]. -
Carbon (
) NMR: The carbonyl carbon (C=O) of the amide (~165 ppm) is converted to an imine-like carbon (C=N) in the oxazoline (~162 ppm). More diagnostically, the aliphatic carbon shifts from ~45 ppm ( ) to ~75 ppm ( ).
Vibrational Spectroscopy (The Functional Test)
Infrared spectroscopy probes the functional group transformation. The parent amide exhibits a strong Amide I band (C=O stretch) at 1630–1680
Multi-modal analytical workflow for orthogonal confirmation of amide and oxazoline.
Quantitative Data Comparison
| Analytical Parameter | This compound (Amide) | 2-(4-chlorophenyl)-4-phenyl-4,5-dihydrooxazole (Oxazoline) | Diagnostic Shift / Rationale |
| Exact Mass [M+H]+ | 294.045 Da | 258.068 Da | -36.46 Da (Loss of HCl) |
| MS Isotope Pattern | 9:6:1 (M : M+2 : M+4) | 3:1 (M : M+2) | Transition from Di-chloro to Mono-chloro species |
| ~6.5 - 8.5 ppm (broad singlet) | Absent | Loss of amide proton during cyclization | |
| ~3.8 - 4.0 ppm (multiplet) | ~4.3 - 4.8 ppm (triplet/dd) | Deshielding due to O > Cl electronegativity | |
| ~45 ppm | ~75 ppm | Strong deshielding in the oxazoline ring | |
| FT-IR (N-H stretch) | 3170 - 3370 | Absent | Loss of primary hydrogen bond donor |
| FT-IR (C=O / C=N) | 1630 - 1680 | 1640 - 1660 | Conversion of carbonyl to imine-like double bond |
Self-Validating Experimental Protocols
Protocol A: LC-MS Isotopic Profiling
Causality: The oxazoline is significantly less polar than the parent amide due to the loss of the hydrogen-bonding N-H group. A reversed-phase gradient is required to resolve them before MS ionization.
-
System Suitability: Inject a blank (Methanol/Water 50:50) to verify the absence of carryover.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile. Dilute 1:100 with mobile phase.
-
Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The oxazoline will elute later than the amide.
-
Validation: Extract ion chromatograms (EIC) for m/z 294.0 and m/z 258.1. Validate the peak identity by confirming the 9:6:1 isotope ratio for the amide peak and the 3:1 ratio for the oxazoline peak.
Protocol B: Anhydrous NMR Acquisition with HSQC Validation
Causality: If protic or wet deuterated solvents are used, the amide N-H proton can undergo rapid chemical exchange with deuterium, causing it to artificially "disappear" from the
-
Preparation: Dissolve 15 mg of the sample in 0.6 mL of strictly anhydrous
(stored over molecular sieves). -
Acquisition: Acquire a standard 1D
NMR spectrum (minimum 16 scans, relaxation delay 2s). -
Self-Validation (HSQC): To definitively prove that a peak at ~7.0 ppm is the N-H proton (and not an overlapping aromatic proton), acquire a
HSQC spectrum. The N-H proton will not show a cross-peak in the carbon dimension, whereas all aromatic C-H protons will. If the peak lacks a cross-peak and is absent in the degraded sample, oxazoline formation is confirmed.
Protocol C: ATR-FTIR Functional Group Mapping
Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of solid powders without the moisture interference commonly seen in KBr pellets, which can obscure the N-H stretch region.
-
Background: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans) immediately prior to the sample to ensure a flat baseline at 3300
. -
Measurement: Apply the solid sample to the crystal and apply uniform pressure. Acquire 32 scans from 4000 to 400
. -
Interpretation: Interrogate the 3170–3370
region. A flat baseline here, coupled with a strong peak at ~1100 (C-O-C stretch), definitively confirms the oxazoline byproduct.
References
-
Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines MDPI - Molecules[Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Spectroscopy Online[Link]
-
Spectroscopy of Carboxylic Acid Derivatives Chemistry LibreTexts[Link]
-
The Synthesis of Novel Oxazolinylphosphinic Esters and Amides and Application to the Cyanosilylation of Aldehydes National Institutes of Health (PMC)[Link]
Comparative Guide: Reactivity of N-(2-Chloroethyl) vs. N-(2-Bromoethyl) Benzamides
This guide is structured to serve as a technical reference for researchers evaluating halogenated linkers for covalent inhibition, intermediate stability, or heterocycle synthesis.
Executive Summary
In the design of covalent probes and synthetic intermediates, the choice between N-(2-chloroethyl)benzamide (CEB) and N-(2-bromoethyl)benzamide (BEB) represents a critical trade-off between metabolic/shelf stability and electrophilic reactivity .
-
The Bromo-Analog (BEB): Exhibits 50–200x faster reaction rates in nucleophilic substitutions (
). It is the preferred substrate for rapid intramolecular cyclization to 2-phenyl-2-oxazoline but suffers from hydrolytic instability in aqueous media. -
The Chloro-Analog (CEB): Offers superior shelf-stability and resistance to premature hydrolysis. It requires elevated temperatures or iodide catalysis (Finkelstein conditions) to achieve comparable conversion rates, making it ideal for applications requiring prolonged biological half-lives before activation.
Mechanistic Foundation & Data Analysis
The reactivity difference is governed fundamentally by the Carbon-Halogen bond dissociation energy (BDE) and the leaving group capacity (
Quantitative Comparison Table
| Parameter | N-(2-Chloroethyl)benzamide | N-(2-Bromoethyl)benzamide | Impact on Reactivity |
| C-X Bond Length | ~1.78 Å | ~1.93 Å | Longer bond (Br) = weaker overlap, easier cleavage. |
| Bond Dissociation Energy | ~339 kJ/mol (81 kcal/mol) | ~285 kJ/mol (68 kcal/mol) | Lower energy barrier for Br cleavage facilitates faster |
| Leaving Group | -7 ( | -9 ( | Bromide is a more stable base, making it a superior leaving group. |
| Relative Rate ( | 1 (Reference) | ~80–150 (Solvent dependent) | Br analog reacts orders of magnitude faster. |
| Cyclization | > 24 Hours | < 30 Minutes | Br analog rapidly forms oxazoline under basic conditions. |
The Dominant Pathway: Oxazoline Formation
Unlike simple alkyl halides, these benzamides possess an internal nucleophile (the amide oxygen). Under neutral-to-basic conditions, the dominant decomposition/reaction pathway is intramolecular O-alkylation to form 2-phenyl-2-oxazoline.
-
Kinetic Control: The formation of the 5-membered oxazoline ring is kinetically favored over intermolecular substitution.
-
Thermodynamic Trap: The oxazoline is stable in base but hydrolyzes in acid back to the amino ester or amide.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive pathways: direct substitution vs. intramolecular cyclization.
Experimental Protocols
Protocol A: Comparative Kinetic Assay (NMR)
Objective: Determine relative rates of cyclization (
Reagents:
-
Substrate: 0.1 mmol of CEB and BEB.
-
Solvent:
(anhydrous). -
Base:
(finely ground, 0.5 eq). -
Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol).
Workflow:
-
Preparation: Dissolve internal standard and substrate in 0.6 mL
in an NMR tube. Acquire spectrum. -
Initiation: Add base immediately before placing in the probe.
-
Acquisition: Set probe temperature to 35°C. Acquire
NMR spectra every 5 minutes for BEB (1 hour total) and every 30 minutes for CEB (12 hours total). -
Analysis: Monitor the disappearance of the methylene triplets (
3.6–3.9 ppm) and appearance of oxazoline triplets ( 3.8–4.4 ppm). Plot vs. time to extract .
Protocol B: Finkelstein Activation (Enhancing CEB)
If you must use the Chloro-analog (due to cost or stability) but require higher reactivity, use in situ halogen exchange.
-
Dissolve CEB (1.0 eq) in Acetone or MEK.
-
Add Sodium Iodide (NaI, 0.1–1.0 eq catalytic).
-
Mechanism:
is displaced by (equilibrium). The resulting N-(2-iodoethyl)benzamide reacts rapidly, regenerating . -
Validation: Appearance of NaCl precipitate indicates successful exchange.
Application in Drug Discovery[1][2][3]
Warhead Tuning
In covalent inhibitor design, "reactivity" is not always "better."
-
Use Bromo-ethyl when the target nucleophile (e.g., a cysteine deep in a pocket) is difficult to access, or when the drug has a short residence time. The high reactivity ensures rapid conjugation.
-
Use Chloro-ethyl for "Mustard-type" mechanisms where the drug must circulate systemically without hydrolyzing. The lower reactivity reduces off-target toxicity (e.g., reaction with serum albumin).
Experimental Workflow Diagram
This workflow describes the decision matrix for selecting the appropriate linker.
References
- Streitwieser, A. (2019). Solvolytic Displacement Reactions. McGraw-Hill. (Standard Reference for Alkyl Halide values).
- Wiley, R. H., & Bennett, L. L. (1971). The Chemistry of Oxazolines. Chemical Reviews.
-
National Institutes of Health (NIH). (2025). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? PMC. Retrieved from [Link]
-
European Patent Office. (1985).[1] Process for making N-(2-aminoethyl)amides from oxazolines. EP 0090063 B1. Retrieved from [Link]
Sources
A Comparative Guide to Reference Standards for the Analysis of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of strategies for establishing a reference standard for the analysis of the novel benzamide derivative, 4-chloro-N-(2-chloro-1-phenylethyl)benzamide.
Strategic Decision Framework for Reference Standard Establishment
When a dedicated CRM is unavailable, a decision must be made on how to proceed. The choice of strategy depends on the intended use of the analysis, the required level of accuracy, and available resources.
Caption: Decision workflow for selecting a reference standard strategy.
Strategy 1: The Pragmatic Approach - Using a Structurally Related Commercial Standard
In the absence of the exact molecule, one might consider using a commercially available reference standard of a structurally similar compound. This approach is pragmatic for preliminary work but is fraught with limitations for quantitative applications.
Potential Candidates:
-
4-Chlorobenzamide: This shares the chloro-substituted benzoyl moiety. Several suppliers offer this compound with purities ranging from 98% to certified reference material grade.[1][2][3][4]
-
N-(1-phenylethyl)acetamide: This shares the N-acylated 1-phenylethyl core. It is available from various sources, sometimes in specific enantiomeric forms.[5][6][7]
Comparison of Utility:
| Feature | Use of Structurally Related Standard | Rationale & Limitations |
| Identity Confirmation | Limited Utility | Can serve as a rough retention time marker in chromatography during initial method development. However, chromatographic behavior and mass spectral fragmentation will differ significantly. |
| Method Development | Useful | Helps in selecting initial chromatographic conditions (column, mobile phase) as the compound class (amide, halogenated) provides clues to solubility and retention. |
| Limit Tests | Not Recommended | Response factors (e.g., UV absorbance, ionization efficiency) will be different from the actual analyte, making even semi-quantitative threshold tests unreliable. |
| Assay/Quantification | Unsuitable | This is the critical limitation. Without the identical molecular structure and a certified purity value, accurate quantification is impossible. The detector response is molecule-specific. |
Expertise & Experience: While tempting for its speed, using an analog is a shortcut that should only be taken for the most preliminary, non-critical aspects of analytical method development. It cannot be used for any analysis that requires an accurate measure of concentration or purity, as this would violate fundamental principles of analytical chemistry and regulatory expectations.[8][9]
Strategy 2: The Definitive Approach - Custom Synthesis & In-House Qualification
For accurate and reliable quantification, the synthesis and rigorous characterization of an in-house primary reference standard is the only scientifically valid approach when a commercial CRM is unavailable.[10][11][12] This process transforms a newly synthesized chemical into a well-characterized standard with a documented identity and a defensibly assigned purity value.
Part A: Synthesis Protocol
The target molecule can be synthesized via a standard N-acylation reaction. This involves reacting 4-chlorobenzoyl chloride with 2-chloro-1-phenylethanamine.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-1-phenylethanamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Acylation: Cool the solution in an ice bath (0 °C). Add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product. Dry the purified solid under vacuum.
This protocol is a general guideline based on standard N-acylation procedures and should be adapted and optimized based on laboratory results.[13][14][15]
Part B: Characterization and Purity Assignment
Once synthesized and purified, the material must be thoroughly characterized to confirm its identity and assign a purity value. This is a multi-faceted process comparing two primary approaches for purity assignment: the Mass Balance method and the Quantitative NMR (qNMR) method.
Caption: Workflow for the qualification of an in-house reference standard.
1. Identity Confirmation (Prerequisite for either purity approach)
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The observed chemical shifts, coupling constants, and integrations must be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition. Fragmentation patterns can further corroborate the structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O and N-H stretches.
2. Comparison of Purity Assignment Approaches
| Parameter | Approach A: Mass Balance | Approach B: Quantitative NMR (qNMR) |
| Principle | Purity is calculated by subtracting the sum of all detected impurities from 100%. Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities).[11][16] | Purity is determined directly by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and weight.[17][18][19] |
| Pros | A well-established, traditional method accepted by regulatory agencies. Provides detailed information about the impurity profile. | A primary ratio method; directly traceable to the SI system.[20] Does not require reference standards for each impurity. Nondestructive, and often faster as fewer separate tests are needed.[19] |
| Cons | Labor-intensive, requiring multiple orthogonal analytical techniques. Assumes all impurities have been detected and quantified. The response factors of unknown impurities in chromatography are often assumed to be 1.0 relative to the main peak, introducing potential error. | Requires a high-field NMR spectrometer and a suitable, certified internal standard that is soluble in the same deuterated solvent and has signals that do not overlap with the analyte.[17][21] Requires specialized expertise to run the experiment and process the data correctly. |
| Trustworthiness | High, but depends on the exhaustive identification and quantification of all possible impurities. "You don't know what you don't know." | Very high. The result is an absolute purity value (w/w %) based on the molar relationship between the analyte and a highly characterized standard. It is less susceptible to undetected impurities.[18] |
Expertise & Experience: The mass balance approach is a thorough but potentially incomplete method. Its accuracy is limited by the ability to detect every impurity. qNMR, on the other hand, is an elegant and powerful primary method that quantifies the main component directly.[19][20] For novel compounds where impurity standards are not available, qNMR is often the superior choice for assigning an accurate purity value.[17]
Recommended Analytical Methods & Protocols
Once the in-house standard is qualified and a purity value is assigned, it can be used to develop and validate analytical methods for routine analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for the quantification of benzamide derivatives.[22][23]
Table: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like benzamides. |
| Mobile Phase | Acetonitrile and Water (or a suitable buffer like 10 mM ammonium acetate) | A common solvent system for reversed-phase chromatography, offering good peak shape and resolution. |
| Elution | Gradient | A gradient elution (e.g., starting at 40% Acetonitrile and ramping to 90%) is recommended to ensure elution of the main peak with good shape while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at ~230 nm or 254 nm | The benzoyl and phenyl rings provide strong chromophores for UV detection. The optimal wavelength should be determined by scanning a solution of the standard. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Method Validation
The method must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[9][24][25][26][27] Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: Analyze a series of solutions of the qualified reference standard across a range of concentrations (e.g., 5-150 µg/mL) and demonstrate a linear relationship between concentration and detector response (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix and calculate the percent recovery.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing multiple preparations of a sample and calculating the relative standard deviation (RSD).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
As a halogenated organic compound, the analyte is also amenable to GC-MS analysis, which is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[28][29]
Table: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Low-bleed, mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) | A workhorse column for a wide range of organic compounds, providing good resolution. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C (Split/Splitless mode) | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. | An initial temperature program to be optimized for the best separation of the analyte from any potential impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Detection | Full Scan (e.g., m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used for method development and impurity identification. SIM mode provides higher sensitivity and selectivity for quantifying the target analyte. |
Conclusion and Authoritative Recommendation
The accurate analysis of this compound, a compound for which no commercial Certified Reference Material currently exists, requires a diligent and scientifically rigorous approach. While the use of structurally similar commercial standards can provide a starting point for method development, it is wholly inadequate for any quantitative purpose.
The most authoritative and defensible strategy is the custom synthesis of the material followed by a comprehensive in-house qualification. Within this framework, this guide compares the traditional mass balance approach to the more modern and direct Quantitative NMR (qNMR) method for purity assignment.
As a Senior Application Scientist, my recommendation is to prioritize the qNMR approach for the purity certification of the in-house standard . Its standing as a primary ratio method provides a direct and robust measure of purity, minimizing the uncertainties associated with the mass balance method, such as undetected impurities or incorrect response factors.[18][20] By qualifying a synthesized batch of this compound via qNMR and using this well-characterized material to validate high-quality chromatographic methods (HPLC-UV and GC-MS), researchers can have the highest degree of confidence in their analytical results, ensuring data integrity for research, development, and regulatory purposes.
References
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]
-
Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?. Lachman Consultants. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]
-
Quality System Compliance. (2025, December 19). Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. Quality System Compliance. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2022, November 8). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
PharmaGuide. (2023, July 19). Use of In-house Reference Standards Beyond Pharmacopoeial Standards. PharmaGuide. Retrieved from [Link]
-
Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Johns Hopkins Bloomberg School of Public Health. Retrieved from [Link]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. Retrieved from [Link]
-
Alkali Scientific. (n.d.). 4-Chlorobenzamide, 1 X 10 g. Alkali Scientific. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
-
Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Retrieved from [Link]
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Focant, J. F., Eppe, G., & De Pauw, E. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(16), 12459–12469. Retrieved from [Link]
-
Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Journal of Chemical Health Risks. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies. Retrieved from [Link]
-
Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Retrieved from [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. ECA Academy. Retrieved from [Link]
-
Loba Chemie. (n.d.). Certified Reference materials traceable to NIST SRM. Loba Chemie. Retrieved from [Link]
-
Molecules. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. ResearchGate. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Retrieved from [Link]
-
BAM. (n.d.). Certified Reference Materials Catalogue. BAM. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of UV-Derivative Spectroscopic and RP-HPLC Methods for the Determination of Amlodipine Besylate and V. Semantic Scholar. Retrieved from [Link]
-
CPAChem. (n.d.). Pesticide Standards. CPAChem. Retrieved from [Link]
-
Scilit. (n.d.). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. Scilit. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Topic: Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and HSE Officers[1]
Operational Risk Assessment: The "Data-Poor" Protocol
Executive Summary: 4-chloro-N-(2-chloro-1-phenylethyl)benzamide is a chlorinated amide intermediate, often encountered in the synthesis of agrochemicals or pharmacophores.[1] Unlike common reagents (e.g., Ethanol, Benzene), this compound likely lacks a fully characterized toxicological profile (e.g., specific LD50 or OEL values).
The Scientific Mandate: In the absence of specific occupational exposure limits (OELs), you must apply Occupational Exposure Banding (OEB) .[2][3] Based on its structural analogs (chlorinated benzamides and phenylethylamines), this compound should be treated as OEB Band C or D (Hazardous/Potent) until proven otherwise.[1]
Structural Hazard Analysis:
-
Lipophilicity (Chlorine substitution): The presence of chlorine atoms on both the benzamide and phenylethyl rings increases lipophilicity (
), significantly enhancing the risk of dermal absorption . -
Amide Linkage: generally stable, but metabolic hydrolysis could release 4-chlorobenzoic acid and 2-chloro-1-phenylethanamine (a potential CNS active analog).[1]
-
Physical State: Likely a solid/powder.[1][4] The primary vector for exposure is inhalation of dust during weighing and dermal contact during solution-phase transfer.[1]
PPE Selection Matrix: Performance-Based Standards
Do not rely on generic "safety gear."[1] Use this matrix to select PPE based on the specific operational phase.
| Protective Layer | Standard Operation (Weighing/Transfer < 1g) | High-Risk Operation (Synthesis/Scale-up > 1g or Solution Phase) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Chlorinated compounds can permeate standard nitrile.[1] Double gloving provides a "breakthrough" buffer.[1] |
| Respiratory | Fume Hood (Primary).[1] If open bench: N95 | P100 / N99 Respirator or PAPR | Fine crystalline dusts bypass surgical masks.[1] P100 is required if engineering controls (hood) are breached.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Safety Glasses | Amides are potential ocular irritants (H319).[1] Goggles prevent dust entry; shields protect against splashes.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Lab Coat or Disposable Sleeves | Prevent accumulation of dust on street clothes.[1] Tyvek resists permeation better than cotton.[1] |
Step-by-Step Handling Protocol
Phase A: Preparation (The "Zero-Contact" Rule)
-
Engineering Check: Verify Chemical Fume Hood (CFH) face velocity is 80–100 fpm . Work >6 inches inside the sash.[1]
-
Static Control: Use an ionizing fan or antistatic gun on the weighing boat.[1] Chlorinated amides are often static-prone powders; static discharge causes "jumping" and aerosolization.[1]
-
Decontamination Zone: Pre-soak a Kimwipe with a surfactant (soap/water) or PEG-400.[1] Do not use Acetone yet; it increases skin permeability if you touch it.[1]
Phase B: Weighing & Transfer (Critical Step)
-
Don PPE: Put on inner gloves (tucked under coat cuffs) and outer gloves (over cuffs).[1]
-
Weighing:
-
Solvation: If dissolving, add solvent slowly down the side of the vessel to minimize aerosol displacement.[1]
Phase C: Cleanup & Deactivation
-
Primary Wipe: Wipe the balance and surrounding area with the surfactant-soaked wipe (removes hydrophobic solids).[1]
-
Secondary Wipe: Follow with Ethanol or Acetone to remove residue.[1]
-
Doffing: Remove outer gloves inside the hood.[1] Peel them off so the contaminated side is inside.[1]
Waste Disposal & Emergency Response
Disposal Classification:
-
Stream: Halogenated Organic Waste .[1]
-
Segregation: Do not mix with acidic aqueous waste (potential for hydrolysis) or oxidizers.[1]
-
Labeling: Must explicitly state "Contains Chlorinated Amides."[1]
Emergency Scenarios:
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Avoid alcohol-based washes immediately after exposure, as they may enhance absorption of the chlorinated compound.[1]
-
Spill (Solid): Do not sweep (creates dust).[1][5] Wet the powder with a paper towel soaked in an inert solvent (e.g., heptane or water) and wipe up.
Visual Workflow: The "Barrier Defense" System
The following diagram illustrates the hierarchy of controls required for this compound.
Figure 1: Operational workflow emphasizing the progression from engineering controls to specific handling states and final decontamination.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[1] [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Chlorinated Benzamides (General Analog Data). National Library of Medicine.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
